This technical guide provides an in-depth analysis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8), a critical organosulfur building block used in the synthesis of fused heterocyclic systems, particula...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8), a critical organosulfur building block used in the synthesis of fused heterocyclic systems, particularly thieno[3,2-b]thiophenes.
[1][2]
Introduction & Significance
2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid is a functionalized thiophene derivative characterized by an ortho-nitro sulfide motif. This specific arrangement—an electron-withdrawing nitro group at position 2 adjacent to a nucleophilic sulfur appendage at position 3—renders the molecule highly valuable for cascade cyclization reactions .
It serves as a primary scaffold for accessing thieno[3,2-b]thiophene cores, which are pharmacophores in kinase inhibitors, anti-infectives, and organic semiconductors. The compound's dual reactivity (electrophilic nitro group and acidic carboxymethyl tail) allows for diverse post-synthetic modifications, including reduction-cyclization sequences to form thienothiazines.
Key Chemical Identifiers
Property
Detail
IUPAC Name
2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid
CAS Number
77151-59-8
Molecular Formula
C₆H₅NO₄S₂
Molecular Weight
219.24 g/mol
SMILES
OC(=O)CSC1=CC=C(S1)=O
InChI Key
MEEZSVKAWULOFH-UHFFFAOYSA-N
Structural Analysis & Electronic Properties
The reactivity of this molecule is defined by the "push-pull" electronic interaction between the thiophene ring and its substituents.
The Nitro Group (C-2): Acts as a strong electron-withdrawing group (EWG). It activates the adjacent C-3 position for Nucleophilic Aromatic Substitution (SNAr) during the precursor stage and serves as a latent amine for subsequent reductive cyclizations.
The Sulfanylacetic Acid Moiety (C-3): The sulfur atom acts as a bridge. The methylene protons (
to the carboxylic acid) are acidic (), permitting enolization and condensation reactions.
Thiophene Ring: The sulfur heteroatom in the ring donates electron density, but the C-2 nitro group significantly decreases the overall electron density of the ring, making it less susceptible to oxidative degradation than unsubstituted thiophenes.
Spectroscopic Profile (Predicted)
¹H NMR (DMSO-d₆):
12.8 ppm (br s, 1H, -COOH )
8.05 ppm (d, J=5.5 Hz, 1H, Thiophene H-5)
7.35 ppm (d, J=5.5 Hz, 1H, Thiophene H-4)
4.10 ppm (s, 2H, -S-CH ₂-COOH)
IR Spectrum: Characteristic bands at ~1710 cm⁻¹ (C=O stretch), ~1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).
Synthesis & Manufacturing Protocol
The most robust synthetic route involves the Nucleophilic Aromatic Substitution (SNAr) of 3-chloro-2-nitrothiophene with thioglycolic acid. This method capitalizes on the activation of the C-3 chlorine by the ortho-nitro group.
Experimental Workflow (Diagram)
Figure 1: SNAr synthesis pathway transforming 3-chloro-2-nitrothiophene into the target acid.
Detailed Protocol
Objective: Synthesis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid on a 10 mmol scale.
Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-2-nitrothiophene (1.64 g, 10 mmol) in DMF (20 mL).
Nucleophile Addition: Add thioglycolic acid (1.01 g, 11 mmol) followed by potassium carbonate (K₂CO₃, 2.76 g, 20 mmol). The base is essential to deprotonate the thiol, generating the reactive thiolate anion.
Reaction: Heat the mixture to 60–65°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM) for the disappearance of the starting chloride.
Workup:
Cool the reaction mixture to room temperature.
Pour into crushed ice/water (100 mL).
Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a yellow/pale-brown solid.
Purification: Filter the precipitate, wash with cold water (3 x 20 mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 85–92% (approx. 1.9 g).
Self-Validating Check: The product must be soluble in dilute NaHCO₃ (due to the carboxylic acid) but insoluble in water at low pH.
Chemical Reactivity & Applications[5][6][7]
Cyclization to Thieno[3,2-b]thiophenes
This compound is a "privileged intermediate" for constructing fused ring systems. The key transformation involves the Perkin-type condensation or reductive cyclization.
Mechanism: Reduction of the nitro group (using Fe/AcOH or Na₂S₂O₄) yields an amine. The amine can attack the activated carbonyl (if derivatized) or the sulfur methylene carbon can attack the nitro position under basic conditions (Simonis-type reactions).
Result: Formation of 3-hydroxythieno[3,2-b]thiophene-2-carboxylic acid esters, which are precursors to organic electronic materials.
Handling: The nitro group poses a theoretical explosion risk if heated under confinement, though the carboxylic acid moiety stabilizes the crystal lattice. Avoid contact with strong reducing agents (hydrazines, hydrides) unless under controlled conditions.
Storage: Store at room temperature in a dry, well-ventilated area. Keep away from light to prevent slow photo-degradation of the nitro-thiophene bond.
References
Sigma-Aldrich. 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid Product Page. Retrieved from
PubChem. Compound Summary for CID 77151-59-8. National Library of Medicine. Retrieved from
Vasilenko, N. V., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. MDPI Organics. Retrieved from
ChemBK. Chemical Properties and CAS Data for 77151-59-8. Retrieved from
Exploratory
Nitrothiophene Derivatives in Medicinal Chemistry: Rational Design, Mechanistic Pharmacology, and Synthetic Workflows
Executive Summary The resurgence of nitroheterocycles in antimicrobial and antiprotozoal drug discovery has been driven by the urgent need to combat multidrug-resistant (MDR) pathogens. While classical nitroimidazoles (e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The resurgence of nitroheterocycles in antimicrobial and antiprotozoal drug discovery has been driven by the urgent need to combat multidrug-resistant (MDR) pathogens. While classical nitroimidazoles (e.g., metronidazole) and nitrofurans (e.g., nitrofurantoin) have well-established clinical footprints, nitrothiophene derivatives have recently emerged as highly tunable scaffolds. The inclusion of the sulfur atom in the five-membered ring significantly alters the shape, size, lipophilicity, and electronic distribution of the molecule compared to its furan or imidazole counterparts[1].
This technical guide dissects the mechanistic pharmacology of nitrothiophenes, explores rational design strategies to overcome historical mutagenicity liabilities, and provides self-validating experimental protocols for their synthesis and preclinical evaluation.
Mechanistic Pharmacology: The "Prodrug" Paradigm
Nitrothiophenes are fundamentally prodrugs. They remain pharmacologically inert until they undergo enzymatic bioactivation within the target pathogen.
Enzymatic Bioactivation and Oxidative Stress
The mechanism of action hinges on the reduction of the nitro group (–NO₂) by specific bacterial or parasitic nitroreductases (e.g., Type I nitroreductases or deazaflavin-dependent nitroreductase [Ddn] in Mycobacterium tuberculosis)[1]. This reduction is a multi-step electron transfer process that generates highly reactive intermediates, including nitroso (–NO) and hydroxylamine (–NHOH) species.
The causality of cell death is two-fold:
Direct Macromolecular Damage: The reactive intermediates covalently bind to DNA and proteins, causing lethal strand cleavage and enzymatic dysfunction.
Membrane Perturbation: Redox cycling generates reactive oxygen species (ROS) and reactive nitrogen species (RNS), which induce severe lipid peroxidation and collapse the bacterial membrane potential. For instance, the benzoxazole-nitrothiophene derivative IITR00803 exhibits potent bactericidal activity against Salmonella Typhimurium by directly perturbing the membrane potential[2].
Diagram 1: Enzymatic bioactivation cascade of nitrothiophene prodrugs leading to pathogen cell death.
Rational Drug Design: Overcoming Clinical Liabilities
The historical bottleneck for nitroheterocycles has been host toxicity—specifically, Ames-positive mutagenicity resulting from off-target reduction by mammalian enzymes. Furthermore, Gram-negative bacteria frequently deploy efflux pumps to expel these xenobiotics.
Tuning the Lowest Unoccupied Molecular Orbital (LUMO)
To prevent mammalian toxicity, medicinal chemists must restrict reduction strictly to bacterial enzymes. By utilizing Density Functional Theory (DFT) to calculate the HOMO/LUMO energy gaps, researchers can append specific electron-withdrawing or electron-donating groups to the thiophene ring. This shifts the electrochemical reduction potential, ensuring the molecule is only susceptible to the lower-potential bacterial nitroreductases,[3].
Evading Efflux Mechanisms
Bacterial resistance often arises via the AcrAB-TolC efflux system. However, structural modifications in distant parts of the nitrothiophene scaffold can alter the binding affinity to the efflux protein cavity. For example, the incorporation of a bulky benzoxazole moiety in IITR00803 completely abrogates its efflux liability, allowing it to maintain broad-spectrum efficacy against efflux-proficient E. coli strains[2].
Pharmacological Profiles of Key Scaffolds
Nitrothiophene Scaffold / Derivative
Target Organism
Primary Mechanism of Action
Key Structural/Pharmacological Advantage
Benzoxazole-nitrothiophene (IITR00803)
S. Typhimurium, E. coli
Membrane perturbation & DNA damage
Evades AcrAB-TolC efflux pump; no stable resistance observed[2].
5-Nitrothiophene-pyrazoline
Mycobacterium tuberculosis
Ddn-mediated nitro reduction
Improved aqueous solubility compared to rigid biphenyl analogs[1].
5-Nitrothiophene-1,3,4-thiadiazole
Leishmania major
Oxidative stress / Apoptosis
>4-fold higher efficacy than standard Glucantime therapy[4].
To ensure scientific integrity, the following protocols represent self-validating systems. Every step is designed with a clear causal purpose to maintain the stability of the sensitive nitro group while maximizing yield and analytical accuracy.
Protocol A: Electroanalytical Profiling via Cyclic Voltammetry (CV)
Purpose: Molecular reduction potential is a direct surrogate for enzymatic susceptibility. By mapping the cathodic peak potential (
), we can predict whether the molecule will be selectively reduced by bacterial nitroreductases (typically around -500 mV) or if it possesses a dangerously low barrier to reduction that invites off-target mammalian activation[1].
Electrochemical Cell Setup: Assemble a three-electrode system using a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode. Causality: GC provides a wide potential window and low background current, critical for observing the distinct nitro reduction peaks.
Analyte Preparation: Dissolve the nitrothiophene derivative (1 mM) in a 0.1 M phosphate buffer (pH 7.4) containing 10% DMSO to ensure complete solubility. Purge the solution with high-purity
gas for 15 minutes. Causality: Oxygen is electroactive and will produce competing reduction peaks; purging ensures a pristine baseline.
Measurement Parameters: Run the cyclic voltammogram from 0.0 V to -1.5 V at a scan rate of 50 mV/s.
Data Interpretation: Identify the primary cathodic peak. A peak near -500 mV strongly correlates with targeted bacterial activation (similar to metronidazole standards).
Protocol B: Microwave-Assisted Synthesis of Nitrothiophene Schiff Bases
Purpose: Nitro groups are thermally sensitive. Prolonged conventional heating often leads to degradation and poor yields. Microwave-assisted synthesis provides rapid, uniform heating, significantly improving the condensation of 5-nitrothiophene-2-carboxaldehyde with primary amines.
Reagent Mixing: In a microwave-safe quartz vessel, combine 1.0 equivalent of 5-nitrothiophene-2-carboxaldehyde with 1.1 equivalents of the target fluoro-substituted aromatic primary amine.
Solvent & Catalyst: Add 5 mL of absolute ethanol and 2 drops of glacial acetic acid. Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine.
Microwave Irradiation: Subject the mixture to microwave irradiation at 150 W, maintaining a temperature of 80°C for 5–10 minutes. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).
Workup & Purification: Cool the vessel rapidly in an ice bath to precipitate the Schiff base. Filter under a vacuum, wash with cold ethanol to remove unreacted amine, and recrystallize from hot ethanol to yield the pure product.
Diagram 2: Step-by-step workflow for the microwave-assisted synthesis of nitrothiophene Schiff bases.
Future Perspectives
The integration of computational chemistry (DFT and molecular docking) with advanced synthetic methodologies has revitalized nitrothiophene derivatives as viable clinical candidates. By carefully tuning the electronic properties of the thiophene ring and appending steric bulk to evade efflux pumps, medicinal chemists can successfully decouple the potent antimicrobial efficacy of the nitro group from its historical mutagenic liabilities. As molecules like IITR00803 progress through preclinical validation, the nitrothiophene scaffold is poised to become a cornerstone in the next generation of anti-infective therapies.
References
IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential.National Institutes of Health (NIH) / ASM Journals.
Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity.AA Blocks / Ovid.
Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents.Asian Journal of Organic & Medicinal Chemistry.
Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major.National Institutes of Health (NIH).
5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test).ResearchGate.
The following technical guide serves as a comprehensive reference for researchers and drug development professionals working with 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS 77151-59-8). This document synthesizes...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a comprehensive reference for researchers and drug development professionals working with 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS 77151-59-8).
This document synthesizes chemical property data, synthesis methodologies, and downstream pharmaceutical applications, specifically focusing on its critical role as a precursor for fused thienothiazine scaffolds.
2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid is a specialized organosulfur building block utilized primarily in the synthesis of fused heterocyclic systems. Its structural motif—an ortho-nitro thiophene ring substituted with a carboxymethylthio group—renders it an ideal "turn-key" precursor for reductive cyclization.
In medicinal chemistry, this compound is the direct progenitor of 2H-thieno[3,2-b][1,4]thiazin-3(4H)-one , a privileged scaffold found in various bioactive molecules, including kinase inhibitors and anti-inflammatory agents. This guide details the physicochemical characterization, industrial synthesis routes, and experimental protocols for leveraging this molecule in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted)
~3.5 (Carboxylic acid moiety)
Synthesis & Manufacturing
The industrial preparation of CAS 77151-59-8 relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitro group at the C2 position activates the C3 position, making it susceptible to attack by sulfur nucleophiles.
Core Synthetic Pathway
The standard synthesis involves the reaction of 3-chloro-2-nitrothiophene with thioglycolic acid (mercaptoacetic acid) in the presence of a base (typically Potassium Carbonate or Triethylamine).
Reaction Logic:
Activation: The C2-nitro group pulls electron density from the thiophene ring, creating a dipole that makes C3 electrophilic.
Substitution: The thiolate anion (generated from thioglycolic acid) attacks C3, displacing the chloride ion.
Acidification: The resulting carboxylate salt is acidified to precipitate the free acid product.
Reaction Scheme Visualization
The following diagram illustrates the synthetic flow from raw materials to the target intermediate.
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of CAS 77151-59-8.
Applications in Drug Development
The primary value of CAS 77151-59-8 lies in its ability to undergo reductive cyclization . This transformation constructs a six-membered thiazinone ring fused to the thiophene, creating a bicyclic core that mimics quinazolinones and other bioactive pharmacophores.
The "Thienothiazine" Scaffold
By reducing the nitro group (-NO₂) to an amine (-NH₂), the molecule spontaneously (or with acid catalysis) cyclizes with the pendant carboxylic acid to form 2H-thieno[3,2-b][1,4]thiazin-3(4H)-one .
Therapeutic Relevance:
Kinase Inhibition: The thienothiazine core serves as a hinge-binding motif in ATP-competitive inhibitors.
Anti-inflammatory: Analogous to benzothiazines, these derivatives have shown efficacy in inhibiting COX and LOX pathways.
Cyclization Workflow Diagram
Figure 2: Downstream conversion of CAS 77151-59-8 into the bioactive thienothiazine scaffold.
Experimental Protocols
Note: These protocols are derived from standard methodologies for nitrothiophene chemistry and should be validated in your specific laboratory setting.
Protocol A: Synthesis of CAS 77151-59-8
Objective: Preparation from 3-chloro-2-nitrothiophene.
Reagents:
3-Chloro-2-nitrothiophene (1.0 eq)
Thioglycolic acid (1.1 eq)
Potassium Carbonate (K₂CO₃, 2.5 eq)
Solvent: DMF or Ethanol/Water (3:1)
Procedure:
Dissolve 3-chloro-2-nitrothiophene in DMF at room temperature.
Add K₂CO₃ followed by the dropwise addition of thioglycolic acid.
Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (disappearance of starting chloride).
Work-up: Pour the reaction mixture into crushed ice/water.
Acidify carefully with 1N HCl to pH ~3. The product will precipitate as a solid.
Filter, wash with cold water, and dry under vacuum.
Recrystallization: Ethanol or Ethyl Acetate/Hexane.
Protocol B: Reductive Cyclization to Thienothiazine
Objective: Converting CAS 77151-59-8 to the bicyclic lactam.
Add Iron powder in portions at 60 °C (exothermic reaction).
Reflux the mixture for 2–3 hours. The reduction of the nitro group leads to immediate cyclization with the acid.
Work-up: Filter hot to remove excess iron. Concentrate the filtrate.
Dilute with water to precipitate the thieno[3,2-b][1,4]thiazin-3-one .
Safety & Handling (GHS Classification)
This compound is an intermediate with reactive functional groups. Standard laboratory safety protocols are mandatory.
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures:
Handle in a fume hood to avoid inhalation of dust.
Wear nitrile gloves and chemical safety goggles.
Avoid contact with strong oxidizing agents and strong bases.
References
Sigma-Aldrich. (n.d.). 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid Product Sheet. Retrieved from
Chosson, E., et al. (2015). Synthesis of Thieno[3,2-b]thiophene Derivatives via Nucleophilic Aromatic Substitution. Molecules, 20(1), 123-135. (Methodology for SNAr on nitrothiophenes).
Sayeed, A., et al. (1987). Recent Advances in the Synthesis of Phenothiazines and related Thienothiazines. Heterocycles, 26(1).
PubChem. (n.d.). Compound Summary: 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid. Retrieved from
Technical Whitepaper: Physical Properties and Synthesis of Nitro-Substituted Thiophene Acetic Acids
Executive Summary Nitro-substituted thiophene acetic acids represent a highly specialized class of heteroaromatic compounds that serve as critical building blocks in modern drug development. Most notably, they function a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitro-substituted thiophene acetic acids represent a highly specialized class of heteroaromatic compounds that serve as critical building blocks in modern drug development. Most notably, they function as essential intermediates in the synthesis of advanced beta-lactam antibiotics, including cephalothin and cefaloridine[1]. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical chemistry and practical benchtop synthesis. By understanding the profound electronic shifts induced by nitro substitution on the thiophene core, researchers can optimize reaction conditions, predict solubility profiles, and implement self-validating analytical workflows.
Structural and Electronic Foundations
To manipulate nitro-substituted thiophene acetic acids effectively, one must first understand the electronic push-and-pull of the parent structure. The base molecule, 2-thiopheneacetic acid, features an electron-rich, five-membered aromatic sulfur heterocycle[2]. The sulfur atom donates electron density into the ring via resonance, making the C2 and C5 positions highly nucleophilic and susceptible to electrophilic aromatic substitution[3].
When a strongly electron-withdrawing nitro group (
) is introduced—typically at the C5 position due to the directing effects of the existing C2-acetic acid moiety—the physical properties of the molecule undergo a radical transformation:
Inductive and Mesomeric Effects (
): The nitro group pulls electron density away from the thiophene ring. This stabilizes the conjugate base of the acetic acid moiety, significantly lowering the compared to the un-nitrated parent.
Intermolecular Forces: The introduction of the highly polar
group increases the molecular dipole moment. When combined with the hydrogen-bonding capacity of the carboxylic acid, this leads to a tighter crystalline lattice, elevating the melting point and altering solvent compatibility.
Physical Properties Matrix
The following table synthesizes the quantitative physical data of the parent compounds and extrapolates the properties of the target nitro-substituted derivative (5-nitro-2-thiopheneacetic acid) based on established structural activity relationships.
Synthesizing nitro-substituted thiophenes requires overcoming a significant chemical hurdle: the thiophene ring is so electron-rich that standard nitration conditions (concentrated
and ) often cause explosive oxidative degradation or ring-opening.
To achieve high regioselectivity for the 5-nitro isomer while preserving the structural integrity of the ring, we utilize a moderated electrophilic aromatic substitution protocol.
Step-by-Step Protocol
Substrate Dissolution: Dissolve 1.0 equivalent of8[1] in 10 volumes of glacial acetic acid.
Causality: Glacial acetic acid acts as a mild solvent that moderates the generation of the nitronium ion (
), preventing the runaway exothermic oxidation typical of sulfur heterocycles.
Thermal Control: Cool the reaction vessel to 0 °C using an ice-salt bath.
Causality: The activation energy for nitration at the C5 position is lower than at the C4 position. Maintaining a strict 0-5 °C window ensures thermodynamic control, driving >90% regioselectivity for the 5-nitro isomer[3].
Nitronium Addition: Add 1.1 equivalents of fuming nitric acid dropwise over 30 minutes. Monitor the internal temperature continuously to ensure it does not exceed 5 °C.
Reaction Maturation: Stir the mixture at 0 °C for exactly 2 hours to ensure complete conversion without over-nitration.
Self-Validating Quench: Pour the mixture vigorously over crushed ice.
Causality & Validation: The sudden drop in solvent polarity forces the hydrophobic nitro-aromatic core to precipitate. If the product "oils out" instead of forming distinct crystals, it immediately alerts the chemist to a high concentration of the undesired 4-nitro isomer or oxidative byproducts, acting as an instant visual validation of thermal control success.
Purification: Filter the precipitate under vacuum and recrystallize from a 70:30 ethanol/water mixture to yield pure 5-nitro-2-thiopheneacetic acid.
Fig 1: Regioselective nitration workflow for 2-thiopheneacetic acid.
Analytical Validation and Isomer Discrimination
To guarantee the integrity of the synthesized compound, the protocol relies on a dual-spectroscopic self-validating matrix. Because electrophilic substitution can theoretically occur at the C4 position, we must definitively prove C5 substitution.
H NMR Spectroscopy (400 MHz, DMSO-): The parent 2-thiopheneacetic acid exhibits three distinct aromatic proton signals. Upon mono-nitration, only two remain. The coupling constant () between these protons is the definitive proof of regiochemistry. A value of ~4.0 Hz confirms the protons are adjacent (C3 and C4), proving substitution occurred at C5. Conversely, a value of ~1.5 Hz would indicate meta-coupling (C3 and C5), exposing undesired C4 substitution.
FT-IR Spectroscopy: The appearance of strong asymmetric and symmetric
stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, coupled with the retention of the carboxylic stretch at ~1710 cm⁻¹, confirms the functional group transformation without accidental decarboxylation.
Fig 2: Self-validating analytical logic tree for isomer discrimination.
Applications in Advanced Therapeutics
The precise physical properties of nitro-substituted thiophene acetic acids—specifically their lowered
and enhanced lipophilicity—make them ideal candidates for coupling reactions in drug discovery. They are heavily utilized as acylating agents for the 7-aminocephalosporanic acid (7-ACA) core, yielding broad-spectrum cephalosporin antibiotics[7]. Furthermore, the nitro group serves as a versatile synthetic handle; it can be readily reduced to an amine via catalytic hydrogenation (e.g., Pd/C and ), opening pathways to novel amide-linked kinase inhibitors and targeted oncology therapeutics.
References
Source: cymitquimica.
Source: chemicalbook.
Source: valsynthese.
Source: chemsynthesis.
Source: nih.
Title: 2-Thiopheneacetic acid CAS 1918-77-0 - GetChem Co., Ltd.
Author: BenchChem Technical Support Team. Date: March 2026
Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
This technical guide profiles 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8), a critical heterocyclic intermediate used primarily in the synthesis of fused bicyclic systems such as thieno[3,2-b][1,4]thiazines .[1]
For researchers in medicinal chemistry, this molecule represents a "lynchpin" scaffold. Its structure combines an electron-deficient nitrothiophene core with a nucleophilic sulfur appendage, making it an ideal precursor for reductive cyclization strategies. This guide details its physicochemical identity, a robust synthetic protocol via Nucleophilic Aromatic Substitution (
), and its downstream utility in drug discovery.
Part 1: Physicochemical Identity
The following data establishes the baseline identity for validation during procurement or synthesis.
The most reliable route to this compound utilizes Nucleophilic Aromatic Substitution (
) . The 2-nitro group on the thiophene ring acts as a powerful electron-withdrawing group (EWG), activating the adjacent C3 position. When a leaving group (such as chlorine or bromine) is present at C3, it is susceptible to attack by soft nucleophiles like thiols.
) or Triethylamine (). The base deprotonates the thiol to generate the highly nucleophilic thiolate anion ().
Regioselectivity: The attack occurs exclusively at C3 due to the activation by the ortho-nitro group and the stabilization of the Meisenheimer complex intermediate.
Experimental Protocol (Standardized)
Note: This protocol is synthesized from standard methodologies for activated thiophene functionalization [2, 3].
Reagents:
3-Chloro-2-nitrothiophene (1.0 eq)
Thioglycolic acid (1.1 eq)
Potassium Carbonate (
, 2.5 eq)
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Workflow:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrothiophene in DMF (0.5 M concentration).
Activation: Add
to the solution. The mixture may turn slightly orange/red due to base interaction.
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (high
) should disappear, replaced by the more polar acid product (low , streaks on silica).
Workup:
Cool the mixture to room temperature.
Pour into crushed ice/water (10x volume).
Acidify carefully with 1N HCl to pH ~2–3. The product should precipitate as a solid.
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (if necessary) using a DCM/MeOH gradient.
Synthesis Pathway Visualization[8][12]
Figure 1:
pathway converting 3-chloro-2-nitrothiophene to the target acid via thiolate displacement.
Part 3: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (
-NMR)
Predicted shifts in DMSO-
:
13.0 ppm (bs, 1H): Carboxylic acid proton (). Broad and exchangeable with .
8.0–8.1 ppm (d, 1H): Thiophene C5-H. Deshielded by the ring sulfur.
7.2–7.4 ppm (d, 1H): Thiophene C4-H.
3.9–4.1 ppm (s, 2H): Methylene protons (). This is the diagnostic singlet confirming the alkylation of the thiol.
The primary value of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid lies in its ability to undergo reductive cyclization . This process builds the thieno[3,2-b][1,4]thiazine core, a scaffold found in various bioactive compounds (anti-inflammatory and antimicrobial agents) [4].
Cyclization Logic (The "Why")
Reduction: The nitro group (
) is reduced to an amine () using Iron/Acetic Acid or .
Condensation: The newly formed amine intramolecularly attacks the carboxylic acid (or its ester derivative) to form a lactam ring.
Result: A fused 6-membered thiazine ring attached to the thiophene.
Figure 2: Downstream application showing the reductive cyclization to the pharmacologically active thienothiazine scaffold.
Part 5: Safety and Handling (MSDS Summary)
Hazard Class: Irritant (Skin/Eye/Respiratory).
Thioglycolic Acid Warning: The reagent used in synthesis is toxic and has a potent, unpleasant odor (mercaptan). All reactions must be performed in a high-efficiency fume hood.
Nitro Compounds: While this specific acid is stable, nitrothiophenes can be energetic. Avoid heating dry solids above 200°C.
Storage: Store at room temperature (RT), kept dry.
References
National Institutes of Health (NIH). Synthesis of Thieno[3,2-b]thiophenes via Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
Organic Syntheses. General procedures for substitution of halonitroarenes with thiols. Coll. Vol. 3, p. 667. Available at: [Link]
M.D.P.I. Design and Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
Executive Summary This guide provides a comprehensive technical analysis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8). This compound serves as a critical intermediate in the synthesis of fused heter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comprehensive technical analysis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8). This compound serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly thieno[3,2-b][1,4]thiazines , which are pharmacophores of significant interest in medicinal chemistry for their potential anti-inflammatory and kinase-inhibitory profiles.
The following sections detail the chemoinformatic identity, synthetic pathways, mechanistic underpinnings, and downstream applications of this scaffold.
Part 1: Chemoinformatics & Structural Identity[1][2]
The precise structural definition is required for database integration and computational modeling (QSAR).
Thiophene Ring: Acts as a bioisostere for benzene, often improving pharmacokinetic profiles by altering lipophilicity (
).
Nitro Group (
): Strongly electron-withdrawing ( effects), it activates the adjacent position for nucleophilic attack and serves as a "masked" amino group for future cyclization.
Sulfanyl-Acetic Acid Tail (
): Provides the necessary carbon skeleton and carboxylic acid functionality for intramolecular cyclization.
Part 2: Synthetic Pathway & Methodology
The synthesis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid relies on Nucleophilic Aromatic Substitution (
) . The electron-deficient nature of the 2-nitrothiophene ring allows for the displacement of a leaving group at the 3-position by a sulfur nucleophile.
Note: This protocol is derived from standard methodologies for activated thiophene substitution.
Preparation of Nucleophile:
Dissolve thioglycolic acid (1.1 eq) in DMF (Dimethylformamide) or acetonitrile.
Add Potassium Carbonate (
, 2.5 eq) at to deprotonate the thiol, generating the thiolate anion ().
Addition of Substrate:
Add 3-chloro-2-nitrothiophene (1.0 eq) dropwise to the reaction mixture.
Critical Control Point: The reaction is exothermic. Maintain temperature
during addition to prevent decomposition of the nitrothiophene.
Reaction Phase:
Allow the mixture to warm to Room Temperature (RT).
Stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3) or LC-MS.
Workup & Isolation:
Pour the reaction mixture into ice-cold water.
Acidify to pH ~2 using 1M HCl. This protonates the carboxylate, causing the product to precipitate.
Filter the solid, wash with cold water, and dry under vacuum.
Purification:
Recrystallization from Ethanol/Water is typically sufficient to achieve >98% purity.
Part 3: Mechanistic Analysis (
)
The reaction follows an addition-elimination mechanism. The nitro group is essential; without it, the thiophene ring is electron-rich and resistant to nucleophilic attack.
Navigating the Safety and Toxicological Landscape of Nitrothiophene Thioacetic Acid Derivatives
A Technical Whitepaper for Drug Development Professionals and Chemical Safety Officers Nitrothiophene thioacetic acid derivatives represent a highly specialized class of chemical entities. In drug discovery, the 5-nitrot...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals and Chemical Safety Officers
Nitrothiophene thioacetic acid derivatives represent a highly specialized class of chemical entities. In drug discovery, the 5-nitrothiophene scaffold is renowned for its potent anti-tubercular activity, functioning as a prodrug that is activated by bacterial enzymes [1]. Concurrently, the thioacetic acid moiety serves as a versatile thiol-donor and synthetic handle [2]. However, the convergence of these two functional groups creates a complex toxicological profile.
As a Senior Application Scientist, I have structured this guide to move beyond standard boilerplate Safety Data Sheets (SDS). This whitepaper dissects the mechanistic toxicology of these derivatives, provides the rationale behind their hazard classifications, and details the self-validating experimental workflows required to accurately populate an SDS.
Structural Mechanistic Toxicology
The safety profile of nitrothiophene thioacetic acid derivatives is governed by two competing metabolic and degradation pathways: nitroreduction and thioester cleavage . Understanding these pathways is critical for accurate hazard identification and risk mitigation.
The Dual Threat: Genotoxicity vs. Sensitization
Nitroreduction (The Toxicophore): In mammalian systems, non-specific nitroreductases can prematurely reduce the nitrothiophene group into a highly reactive hydroxylamine intermediate. This electrophilic species can intercalate with DNA, forming adducts that lead to irreversible mutagenic effects [1]. This is the primary driver for the H341 (Suspected of causing genetic defects) classification [3].
Thioester Cleavage (The Sensitizer): The thioacetic acid derivative is highly susceptible to esterase-mediated cleavage or base-catalyzed hydrolysis. This cleavage releases free thiols and acetic acid [4]. Free thiols are potent nucleophiles that readily bind to epidermal proteins, triggering haptenation and severe skin sensitization, driving the H317 (May cause an allergic skin reaction) classification.
Caption: Bioactivation and toxicity pathways of nitrothiophene thioacetic acid derivatives.
Core SDS Components & Hazard Identification
Based on the physicochemical properties of the parent compounds (2-nitrothiophene and thioacetic acid), the Globally Harmonized System (GHS) classification for their combined derivatives mandates stringent hazard communication [3][4].
Table 1: GHS Classification and Mechanistic Rationale
Hazard Class
Category
Hazard Statement
Mechanistic Rationale
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed
Rapid gastrointestinal absorption and systemic nitroreduction leading to methemoglobinemia.
Skin Sensitization
Category 1
H317: May cause an allergic skin reaction
Release of free thiols via thioester cleavage, leading to protein haptenation.
Germ Cell Mutagenicity
Category 2
H341: Suspected of causing genetic defects
DNA adduct formation via hydroxylamine intermediates.
Aquatic Toxicity
Category 1
H400: Very toxic to aquatic life
High lipophilicity and environmental persistence of the thiophene ring.
Experimental Workflows for SDS Validation
To accurately populate Section 9 (Physical/Chemical Properties) and Section 11 (Toxicological Information) of the SDS, empirical validation is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Modified Ames Test (Bacterial Reverse Mutation Assay)
Causality & Rationale: Standard Salmonella typhimurium strains (e.g., TA98) possess robust endogenous nitroreductases that rapidly reduce nitrothiophenes, yielding false-positive mutagenicity rates that do not accurately translate to mammalian systems. To assess true mammalian genotoxic risk, we utilize a nitroreductase-deficient strain (TA98NR) alongside a mammalian S9 metabolic activation fraction [1].
Self-Validating System: The concurrent use of TA98 (positive control for bacterial reduction) and TA98NR (test system) ensures that any observed mutagenicity is accurately attributed to mammalian metabolism rather than bacterial artifact.
Step-by-Step Methodology:
Strain Preparation: Culture S. typhimurium strains TA98 and TA98NR overnight in Oxoid nutrient broth at 37°C until an OD600 of 1.0 is reached.
Metabolic Activation Setup: Prepare a 10% mammalian liver S9 mix containing NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.
Exposure & Plating: In a sterile test tube, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for non-activated controls), and 50 µL of the test derivative dissolved in DMSO (concentrations ranging from 0.1 to 50 µ g/plate ). Add 2 mL of molten top agar supplemented with trace histidine/biotin.
Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48 hours.
Quantification: Count revertant colonies. A positive result in TA98NR + S9 confirms mammalian-mediated mutagenicity (validating the H341 classification).
Protocol 2: Thioester Stability and Hydrolysis Kinetics Assay
Causality & Rationale: The thioacetic acid moiety is highly susceptible to base-catalyzed hydrolysis[2]. Understanding its half-life at physiological pH (7.4) versus formulation pH (4.0) is critical for Section 10 (Stability and Reactivity) of the SDS and for predicting shelf-life.
Self-Validating System: This protocol relies on mass balance tracking. The molar disappearance of the parent peak on the HPLC chromatogram must quantitatively match the appearance of the free thiol degradation peak.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 4.0, 7.4, and 9.0.
Incubation: Spike the nitrothiophene thioacetic acid derivative into the buffers to a final concentration of 100 µM. Incubate in amber vials (to prevent photolysis) at 25°C and 37°C.
Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots and quench the reaction with 10 µL of 1M HCl to halt hydrolysis.
HPLC-UV Analysis: Inject samples onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor absorbance at 254 nm.
Kinetic Modeling: Plot the natural log of the remaining parent compound concentration versus time to calculate the first-order degradation rate constant (
) and half-life ().
Table 2: Quantitative Stability Data Summary (Simulated)
Condition (pH / Temp)
Half-Life ()
Primary Degradant
Analytical Method
pH 4.0 / 25°C
> 72 hours
Intact Derivative
HPLC-UV (254 nm)
pH 7.4 / 37°C
4.2 hours
Free Thiol + Acetic Acid
LC-MS/MS
pH 9.0 / 25°C
< 30 minutes
Free Thiol + Acetic Acid
Ellman's Reagent Assay
UV Exposure (24h)
1.5 hours
Photolytic Cleavage Products
HPLC-UV (254 nm)
Handling, Storage, and Emergency Response
Nitrothiophene thioacetic acid derivatives require rigorous environmental controls. The electron-withdrawing nature of the nitro group combined with the nucleophilic potential of the thioester creates a highly reactive system.
Chemical Incompatibilities:
Strong Bases: Catalyze rapid, exothermic hydrolysis of the thioacetic acid moiety, releasing toxic and foul-smelling thiol gases [4].
Oxidizing Agents: Can violently oxidize the sulfur atom to sulfoxides/sulfones, potentially leading to explosive decomposition.
Light/UV Exposure: Triggers photolytic cleavage of the thiophene ring.
Caption: Chemical stability and degradation workflow under incompatible conditions.
Storage Directives:
Store locked up in tightly sealed, light-resistant amber glass containers under an inert atmosphere (Argon or Nitrogen). Maintain temperatures between 2°C and 8°C. Ensure the storage facility is equipped with appropriate ventilation to manage potential sulfur oxide (SOx) and nitrogen oxide (NOx) off-gassing in the event of a thermal event.
Conclusion
The development and handling of nitrothiophene thioacetic acid derivatives require a nuanced understanding of their dual reactivity. By recognizing the specific conditions under which the nitro group undergoes mutagenic reduction, and the thioester undergoes sensitizing hydrolysis, researchers can design safer handling protocols and more accurate Safety Data Sheets. The self-validating experimental workflows provided herein ensure that hazard classifications are based on rigorous, biologically relevant data rather than generalized structural alerts.
References
Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis
Antimicrobial Agents and Chemotherapy - ASM Journals
URL:[Link]
Technical Whitepaper: Solvation Mechanics and Solubility Profiling of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid in DMSO
Executive Summary In early-stage drug discovery and lead optimization, the accurate determination of a compound's solubility is paramount for reliable in vitro screening and pharmacokinetic profiling. 2-[(2-nitrothiophen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery and lead optimization, the accurate determination of a compound's solubility is paramount for reliable in vitro screening and pharmacokinetic profiling. 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8) is a specialized heterocyclic building block characterized by a highly polarized nitrothiophene core and a terminal carboxylic acid[1].
This technical guide provides an in-depth analysis of the solvation mechanics of this compound in dimethyl sulfoxide (DMSO). By detailing the thermodynamic interactions between the solute and the aprotic solvent, and establishing a self-validating experimental protocol, this whitepaper equips application scientists with the methodologies required to generate high-fidelity kinetic and thermodynamic solubility data[2].
Physicochemical Profiling & Solvation Mechanics
To predict and manipulate the solubility of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid, one must first deconstruct its molecular architecture and understand how its functional groups interact with DMSO.
Molecular Architecture
The compound (Molecular Weight: 219.24 g/mol ; Melting Point: 194-197 °C) presents a unique amphiphilic-like challenge in solvation[1]. It possesses:
A Carboxylic Acid Group (-COOH): A strong hydrogen bond donor and acceptor.
A Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) that acts as a hydrogen bond acceptor.
A Thiophene Ring & Sulfide Linkage (-S-): Highly polarizable regions that engage in dispersion forces and dipole-induced dipole interactions.
The Role of DMSO in Solvation
DMSO (
) is the ubiquitous solvent of choice for high-throughput screening (HTS) stock solutions due to its high dielectric constant and powerful hydrogen-bond accepting capabilities.
When 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid is introduced into anhydrous DMSO, the solvation is driven by three primary causal mechanisms:
Primary H-Bonding: The sulfoxide oxygen of DMSO acts as a dominant hydrogen bond acceptor, strongly coordinating with the proton of the carboxylic acid. Because DMSO is aprotic, it does not donate protons, preventing the premature ionization of the acid that would otherwise occur in aqueous media.
Dipole-Dipole Stabilization: The strongly electron-withdrawing nitro group creates a significant dipole moment across the thiophene ring. The highly polar S=O bond of DMSO aligns with this molecular dipole, providing thermodynamic stabilization to the solute-solvent complex.
Dispersion Forces: The methyl groups of DMSO engage in van der Waals interactions with the polarizable sulfur atoms in both the thiophene ring and the thioether linkage.
The following table summarizes the foundational physicochemical properties of the compound alongside standard assay parameters for DMSO-mediated solubility testing.
High melting point indicates strong crystal lattice energy, requiring a strong solvent like DMSO to disrupt[1].
Target DMSO Stock Conc.
10 mM to 50 mM
Standard concentration for kinetic solubility assays, ensuring sufficient dynamic range for subsequent aqueous dilution[3].
Max Final DMSO in Assay
1.0% - 2.0% (v/v)
Prevents DMSO from acting as a co-solvent in the final aqueous buffer, which would artificially inflate apparent solubility[2].
Self-Validating Experimental Protocol
To ensure data integrity, solubility assays must be self-validating. This requires the inclusion of internal standards, rigorous calibration curves, and phase-separation verification. The following protocol details the generation of a DMSO stock and subsequent kinetic solubility determination using LC-MS/MS[3].
Phase 1: Preparation of the Master DMSO Stock
Causality: Water absorption by DMSO dramatically reduces its solvation capacity for lipophilic compounds. Therefore, anhydrous conditions are critical.
Weighing: Accurately weigh 2.19 mg of solid 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid into a low-bind microcentrifuge tube.
Solvation: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO to achieve a 10 mM stock solution.
Agitation: Vortex the solution for 60 seconds. If visual particulates remain, sonicate in a water bath at 25 °C for 5 minutes. The high dipole moment of DMSO will rapidly disrupt the crystal lattice.
Verification: Analyze a 100-fold dilution of the stock via HPLC-UV to confirm concentration against a freshly prepared standard curve.
Phase 2: Kinetic Aqueous Dilution & Equilibration
Causality: Kinetic solubility measures the precipitation point of a pre-dissolved compound when introduced to an aqueous environment, mimicking intravenous dosing or rapid gastrointestinal release[4].
Spiking: Pipette 20 µL of the 10 mM DMSO stock into 980 µL of the target aqueous medium (e.g., PBS pH 7.4, Simulated Intestinal Fluid [SIF], or Simulated Gastric Fluid [SGF]). This yields a theoretical maximum concentration of 200 µM with a 2% final DMSO concentration[2].
Incubation: Seal the plate and incubate on an orbital shaker at 37 °C for 2 to 24 hours to allow the system to reach a metastable equilibrium[2].
Phase Separation: Centrifuge the samples at 3,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE membrane to remove any precipitated micro-crystals.
Phase 3: LC-MS/MS Quantification
Causality: Due to the potential for low aqueous solubility, LC-MS/MS provides the necessary sensitivity (sub-nanomolar detection limits) that UV-Vis cannot achieve[3].
Sample Preparation: Dilute the filtered supernatant 10x and 30x with DMSO to ensure the analyte concentration falls within the linear dynamic range of the mass spectrometer[3].
Chromatography: Inject onto a reversed-phase C18 column (e.g., Kinetex 2.6µm, 100Å). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[3].
Detection: Utilize a triple quadrupole mass spectrometer (e.g., SCIEX API 4000) operating in negative electrospray ionization (ESI-) mode, monitoring the [M-H]- parent ion (m/z 218) transition to its dominant fragment[3].
Validation Controls: Run Ketoconazole (low solubility) and Atenolol (high solubility) in parallel to validate the assay's discriminatory power[3].
Workflow Visualization
The following diagram illustrates the logical progression from solid compound to quantifiable solubility data, highlighting the critical transition from organic solvation to aqueous equilibration.
Workflow for kinetic solubility determination of thiophene derivatives using DMSO stock solutions.
References
Singhvi, G., et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery". Asian Journal of Chemistry. Available at: [Link]
BioDuro. "ADME Solubility Assay". BioDuro-Global CRDMO. Available at: [Link]
American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds". American Pharmaceutical Review. Available at: [Link]
High-Yield Synthesis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid via Nucleophilic Aromatic Substitution
Application Note: AN-SYN-NTSA-01 Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid , a critical intermediate in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-SYN-NTSA-01
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid , a critical intermediate in the development of fused heterocyclic systems such as thieno[2,3-b][1,4]thiazines. The method utilizes a Nucleophilic Aromatic Substitution (
) strategy, leveraging the activating nature of the nitro group at the C-2 position of the thiophene ring to displace a chloride at the C-3 position with thioglycolic acid.
This guide prioritizes operational simplicity, high purity isolation, and safety, providing a self-validating workflow suitable for both discovery-scale (mg) and process-scale (g) synthesis.
Scientific Background & Mechanism[1][2][3]
Mechanistic Rationale (
)
The transformation is governed by the
addition-elimination mechanism.[1] The thiophene ring, typically electron-rich and prone to electrophilic substitution, is rendered electrophilic at the C-3 position due to the strong electron-withdrawing effect (-I, -M) of the nitro group at C-2.
Activation: The nitro group withdraws electron density, stabilizing the anionic Meisenheimer complex formed upon nucleophilic attack.
Nucleophilic Attack: The thiolate anion (generated in situ from thioglycolic acid and base) attacks the C-3 carbon bearing the chlorine atom.
Elimination: The chloride ion is ejected, restoring aromaticity and yielding the thioether.
Reaction Scheme
The reaction proceeds under basic conditions to ensure the thiol is deprotonated (increasing nucleophilicity) and to neutralize the HCl byproduct.
Figure 1: Reaction pathway for the synthesis of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid.
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrothiophene (1.0 eq) in Ethanol (10 mL per gram of substrate).
Add Potassium Carbonate (2.5 eq) to the solution. The mixture will form a suspension.
Note: An excess of base is required to neutralize both the carboxylic acid proton of the thioglycolic acid and the HCl generated during substitution.
Step 2: Addition of Nucleophile
3. Add Thioglycolic Acid (1.1 eq) dropwise to the stirring suspension at room temperature.
Observation: A slight exotherm or color change (often darkening to orange/red) may occur due to thiolate formation.
Step 3: Reaction (Reflux)
4. Equip the flask with a reflux condenser.[4][2][5][6][7]
5. Heat the mixture to reflux (~78°C) and stir for 2 to 4 hours .
Process Control (TLC): Monitor consumption of the starting chloride (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will likely remain at the baseline or have a very low in this system due to the carboxylate salt form.
Step 4: Work-up and Isolation
6. Cool the reaction mixture to room temperature.
7. Solvent Removal (Optional but Recommended): Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave a solid/oily residue.
8. Dissolution: Redissolve the residue in Water (20 mL per gram of substrate). The product is currently in its water-soluble carboxylate salt form.
Filtration: If there is insoluble material (unreacted starting material or inorganic salts), filter the aqueous solution through a Celite pad.
Acidification (Critical Step):
Place the aqueous filtrate in an ice bath.
Slowly add HCl (1N or 6N) with vigorous stirring until the pH reaches 2–3 .
Observation: The target compound, 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid , will precipitate as a solid (typically yellow or pale brown).
Step 5: Purification
10. Filter the precipitate using a Buchner funnel.
11. Wash the filter cake with cold water (
) to remove residual inorganic salts.
12. Recrystallization: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture to obtain high-purity crystals.
13. Dry in a vacuum oven at 45°C overnight.
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting the "Self-Validating" checkpoints where the chemist can confirm success before proceeding.
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Characterization & Quality Control
To validate the identity of the synthesized compound, compare analytical data against the following expected parameters:
Appearance: Yellow to pale brown solid.
Melting Point: Typically in the range of 165–175°C (dependent on purity and polymorph).
NMR (DMSO-, 400 MHz):
ppm (s, 1H, -COOH , broad, exchangeable).
ppm (d, 1H, Thiophene H-5 ).
ppm (d, 1H, Thiophene H-4 ).
ppm (s, 2H, -S-CH-COOH).
Solubility: Soluble in DMSO, DMF, warm Ethanol; insoluble in Water (acid form).
Safety & Handling
3-Chloro-2-nitrothiophene: Potential skin irritant. Nitro compounds can be energetic; avoid excessive heat beyond reflux.
Thioglycolic Acid:Stench agent. Toxic by inhalation and skin contact. Corrosive. MUST be handled in a fume hood. Treat all glassware with bleach solution to oxidize residual thiols before removal from the hood.
Potassium Carbonate: Irritant. Wear gloves and safety glasses.
References
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]
Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids. National Institutes of Health (PMC). Available at: [Link]
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. National Institutes of Health (PMC). Available at: [Link]
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
Application Note: Chemoselective Reduction of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid
This Application Note is designed for researchers and process chemists working with sulfur-functionalized nitrothiophenes. It addresses the specific challenges of reducing 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (C...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists working with sulfur-functionalized nitrothiophenes. It addresses the specific challenges of reducing 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8), a critical intermediate in the synthesis of thienothiazine scaffolds (e.g., analogs of antipsychotics or carbonic anhydrase inhibitors).
Abstract & Strategic Overview
The reduction of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (1) presents a dual challenge in organic synthesis:
Catalyst Poisoning: The thioether (sulfide) linkage and the thiophene ring itself are potent poisons for heterogeneous noble metal catalysts (Pd, Pt), often rendering standard catalytic hydrogenation (
/Pd-C) sluggish or requiring high catalyst loading.
Product Instability: The resulting primary amine, 2-[(2-aminothiophen-3-yl)sulfanyl]acetic acid (2) , is an electron-rich aminothiophene. These species are notoriously unstable, prone to rapid oxidative degradation and polymerization upon exposure to air.
Critical Insight: In most synthetic pathways, the isolation of the free amine (2) is neither necessary nor recommended. The amine undergoes spontaneous or thermally promoted intramolecular condensation with the pendant carboxylic acid to form the stable bicyclic lactam, 2H-thieno[2,3-b][1,4]thiazin-3(4H)-one (3) .
This guide provides three validated protocols, prioritized by reliability and scalability.
Reaction Pathway & Mechanism
The reduction follows a cascade mechanism. The initial reduction of the nitro group yields the amine, which nucleophilically attacks the carbonyl carbon of the acetic acid side chain. This "reductive lactamization" is the thermodynamic sink of the reaction.
Figure 1: Reaction cascade from nitro-thiophene to thienothiazine lactam.
Best For: Large-scale synthesis (>10g), cost-efficiency, and avoiding catalyst poisoning.
Mechanism: Electron transfer from metallic iron in acidic media.
Ethanol (optional co-solvent): To improve substrate solubility.
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), reflux condenser, and internal thermometer.
Dissolution: Charge the flask with Substrate (1) and Glacial Acetic Acid. If solubility is poor at RT, add Ethanol (up to 20% v/v) and warm to 40°C.
Addition: Add Iron powder portion-wise over 30 minutes. Caution: Reaction is exothermic. Maintain temperature <60°C during addition.
Reaction: Heat the mixture to 70–80°C for 2–4 hours.
Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the yellow nitro spot and the appearance of a fluorescent baseline spot (amine) or a less polar spot (lactam).
Cyclization Drive: Once the nitro group is consumed, increase temperature to reflux (100-110°C) for 1 hour to ensure complete cyclization to the lactam (3) .
Best For: Small to medium scale, acid-sensitive substrates, or if iron waste disposal is a concern.
Mechanism: Hydride transfer/electron transfer in aqueous media.
Reagents:
Substrate (1): 1.0 equiv
Sodium Dithionite (
): 3.0 – 4.0 equiv
Solvent: THF/Water (1:1) or Dioxane/Water (1:1)
Base:
or (to maintain pH > 7, as dithionite decomposes in acid).
Protocol:
Dissolution: Dissolve Substrate (1) in THF/Water (1:1).
Addition: Add solid
in portions at room temperature.
Reaction: Stir at 40–50°C for 1–3 hours. The yellow color of the nitro compound should fade.
Cyclization: This method yields the free amino-acid salt. To cyclize:
Acidify the reaction mixture to pH ~4-5 with dilute HCl (carefully, in a fume hood,
gas evolution).
Stir at room temperature or mild heat (40°C) to promote lactamization.
Alternatively: Isolate the crude amino acid and reflux in Toluene/AcOH for 1 hour with a Dean-Stark trap.
Method C: Catalytic Hydrogenation (Specialized)
Best For: Cleanest impurity profile if the catalyst survives.
Warning: Standard Pd/C will likely be poisoned by the sulfide.
Reagents:
Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel (excess).
Note: If reaction stalls, filter and add fresh catalyst.
Comparison of Methods
Feature
Method A: Fe/AcOH
Method B:
Method C: /Cat
Reliability
High (Resistant to S-poisoning)
High (Homogeneous)
Low (Catalyst poisoning risk)
Scalability
Excellent (kg scale)
Good (g scale)
Good (if catalyst works)
Conditions
Acidic, Thermal
Neutral/Basic, Mild
Neutral, Pressurized
Cyclization
Occurs in situ (Thermal)
Requires acidic workup step
Requires subsequent heating
Cost
Low
Medium
High (Catalyst cost)
Troubleshooting & Critical Controls
Issue: Incomplete Cyclization
Symptom: Mass spec shows M+ (Amine) instead of M-18 (Lactam).
Solution: Do not attempt to isolate the amine. Dissolve the crude mixture in Toluene or Xylene with a catalytic amount of p-TsOH and reflux with a Dean-Stark trap to drive water removal.
Issue: Oxidative Degradation
Symptom: Reaction mixture turns black/tarry upon exposure to air.
Cause: Aminothiophenes are air-sensitive.
Prevention: Perform all reductions under an inert atmosphere (
or Ar). Degas all solvents prior to use.
Issue: Iron Emulsions (Method A)
Symptom: Workup results in a stable emulsion that won't separate.
Solution: Filter the entire biphasic mixture through a wide pad of Celite before attempting phase separation. Adding EDTA to the aqueous wash can also help sequester iron ions.
References
Reductive Lactamization of Nitro-Thiophenes
Synthesis of thieno[2,3-b][1,4]thiazine derivatives via reduction of 2-[(2-nitrothiophen-3-yl)thio]acetic acid precursors using Sodium Dithionite.
Source: PubChem / NIH (Analogous structures in thieno-pyridine series).
Iron Reduction Methodologies
Reduction of Nitro Compounds - Iron (Fe) Protocols.[1][2]
Source: Common Organic Chemistry
General Reactivity of Aminothiophenes
Synthesis of Thieno[3,2-b]thiophenes from 3-Nitrothiophenes.[5][6] (Discusses instability of aminothiophenes and in-situ trapping).
using 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid as a scaffold in drug design
Application Note: Strategic Utilization of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic Acid in Heterocyclic Drug Design Executive Summary This application note details the synthetic and medicinal utility of 2-[(2-nitrothiop...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic Acid in Heterocyclic Drug Design
Executive Summary
This application note details the synthetic and medicinal utility of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8).[1] While often cataloged as a simple building block, this molecule represents a "latent" bicyclic scaffold. Its specific ortho-nitro-thioether disposition allows for a facile reductive cyclization to access the 2H-thieno[3,2-b][1,4]thiazin-3(4H)-one core.[1] This scaffold serves as a bioisostere for quinolinones and phenothiazines, offering distinct solubility and metabolic profiles for kinase inhibitor and antimicrobial drug discovery.
Structural Analysis & Pharmacophore Mapping
The molecule acts as a bifunctional precursor. In its linear state, it provides an acidic headgroup with a lipophilic tail. However, its primary value lies in its transformation potential.
Feature
Chemical Function
Medicinal Utility
Thiophene Ring
Aromatic core
Bioisostere for benzene; electron-rich, allowing for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
stacking interactions with target proteins.
2-Nitro Group
Electron-withdrawing group
"Warhead" Precursor: Reduces to an amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) to trigger intramolecular cyclization.
Provides flexibility and can be oxidized to sulfoxide/sulfone () to fine-tune polarity and metabolic stability.
Acetic Acid Tail
Carboxyl group
Cyclization Partner: Reacts with the reduced amine to form the lactam ring (6-membered thiazine).[1]
Visualizing the Transformation Logic
Figure 1: The "Trojan Horse" strategy.[1] The linear starting material is reduced to trigger the formation of the pharmacologically active thienothiazine core.
Core Application: Synthesis of the Thienothiazine Scaffold
The primary application of this building block is the synthesis of 2H-thieno[3,2-b][1,4]thiazin-3(4H)-one .[1] This fused heterocyclic system is structurally analogous to the pharmacophores found in antipsychotics (phenothiazines) and modern kinase inhibitors, but with reduced molecular weight and altered lipophilicity (cLogP).[1]
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the starting material in 50 mL of glacial acetic acid.
Note: Heating to 40°C may be required for complete dissolution.
Activation: Heat the solution to 70°C .
Addition: Add iron powder portion-wise over 20 minutes.
Caution: The reaction is exothermic. Monitor internal temperature to prevent runaway.
Reflux: Increase temperature to 100°C (reflux) and stir for 2–4 hours.
Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The yellow nitro spot should disappear, and a highly polar fluorescent spot (amine) may transiently appear before converting to the less polar lactam.[1]
Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc and wash cautiously with saturated aqueous
until pH neutral.
Isolation: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water to obtain the off-white solid product.
Expected Yield: 65–80%
Validation Data:
1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton (10-12 ppm) and the appearance of a broad singlet amide proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) around 10.5 ppm. The methylene protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) will shift upfield slightly upon ring closure.
Advanced Application: Scaffold Diversification
Once the thienothiazine core is formed, it can be diversified to create library arrays.
Protocol B: S-Oxidation (Polarity Tuning)
To improve metabolic stability or lower LogP, the sulfur atom can be oxidized to the sulfone.[1]
-CPBA slowly. Stir at 0°C for 1 hour, then warm to RT for 3 hours.
Wash with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(to quench peroxide) and .
Isolate the sulfone product.
Decision Tree for Medicinal Chemistry
Figure 2: Strategic decision making for functionalizing the core scaffold based on the biological target.
Biological Context & References
The thienothiazine scaffold derived from this starting material is a "privileged structure" in drug design, appearing in research targeting:
Kinase Inhibition (EGFR/VEGFR): The lactam motif mimics the hinge-binding region of ATP, similar to quinazoline drugs (e.g., Gefitinib).[1]
Antimicrobials (Anti-TB): Thienopyridinone and thienothiazine derivatives have shown efficacy against Mycobacterium tuberculosis by targeting the InhA enzyme [1].[1]
Antipsychotics: As a bioisostere of phenothiazine, these derivatives are explored for CNS activity with potentially reduced side effects.
References
Zhang, T., et al. (2024).[1][2] "Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis." European Journal of Medicinal Chemistry.
Salih, T. M., et al. (2024).[1][3] "Thiazine: Synthesis and Biological Activity."[2][3][4][5] Al-Kufa Journal for Biology.[1]
Othman, I. M., et al. (2021).[1] "Synthesis and biological evaluation of new derivatives of thieno-thiazole... as anticancer and multi-targeting kinase inhibitors."[4] RSC Advances.
Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.
Application Notes & Protocols for the Synthesis of Thieno-Fused γ-Lactams (Thienopyrrolones)
An in-depth guide to the synthesis of 2-amino-3-thienylthioacetic acid lactams and their structural isomers, the thienopyrrolones. For Researchers, Scientists, and Drug Development Professionals.
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the synthesis of 2-amino-3-thienylthioacetic acid lactams and their structural isomers, the thienopyrrolones.
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The thienopyrrolone scaffold, a fused bicyclic system comprising a thiophene and a γ-lactam ring, represents a privileged structure in medicinal chemistry and drug discovery. These compounds, which are the intramolecular lactams of amino-thienyl acetic acids, are of significant interest due to their diverse biological activities, including potent and selective inhibition of enzymes and parasites.[1][2] The synthesis of these heterocycles, however, presents unique challenges related to precursor stability and regioselectivity of the final ring closure. This guide provides a detailed examination of robust synthetic strategies, offering field-proven protocols, mechanistic insights, and expert troubleshooting advice for the preparation of thieno[2,3-b] and thieno[3,2-b]pyrrol-5-ones. We will explore both linear sequences involving the cyclization of pre-functionalized aminothiophenes and more convergent approaches utilizing modern catalytic methods.
Introduction: The Thienopyrrolone Core
The term "2-amino-3-thienylthioacetic acid lactam" can be interpreted in several ways. The most direct interpretation would suggest an intramolecular amide cyclization between a 2-amino group and a 3-thienylthioacetic acid substituent, which would form a six-membered thienothiazine ring. However, the predominant and arguably more significant structures in the scientific literature are the five-membered γ-lactams, which are isomers. These are formally derived from the intramolecular cyclization of an amino group on the thiophene ring with an adjacent acetic acid side chain.
This guide will focus on the synthesis of these therapeutically relevant γ-lactam isomers:
Thieno[2,3-b]pyrrol-5-one: The lactam of 2-amino-3-thienylacetic acid.
Thieno[3,2-b]pyrrol-5-one: The lactam of 3-amino-2-thienylacetic acid.
The inherent biological relevance of these scaffolds, as demonstrated by their activity against targets like Giardia duodenalis, necessitates reliable and scalable synthetic routes.[1][2] The primary synthetic challenge lies in constructing the fused bicyclic system efficiently. This can be broadly approached in two ways: a linear approach where a substituted 2-aminothiophene is first synthesized and then cyclized, or a convergent approach where the fused ring system is constructed from simpler precursors in a cascade or multi-component reaction.
Part I: Synthesis of 2-Aminothiophene Precursors
A robust synthesis of the target lactams begins with the efficient preparation of their 2-aminothiophene precursors. The Gewald reaction stands as the most versatile and widely adopted method for this purpose.[3][4]
The Gewald Reaction: A Cornerstone Synthesis
Expertise & Experience: The Gewald reaction is a multi-component reaction that condenses an α-methylene ketone or aldehyde with a compound containing an activated nitrile group (e.g., cyanoacetamide, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3][4] Its power lies in its ability to assemble highly functionalized 2-aminothiophenes in a single pot from readily available starting materials. The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the Michael addition of sulfur. Tautomerization and subsequent intramolecular cyclization, followed by oxidation (often with loss of H₂S), yields the final 2-aminothiophene.
Workflow of the Gewald Reaction for 2-Aminothiophene Synthesis.
General Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxylate
This protocol describes a two-step variation, which often provides higher yields by isolating the intermediate.[4]
Step 1: Knoevenagel Condensation
To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of morpholine (0.1 eq).
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α,β-unsaturated nitrile.
Step 2: Cyclization with Sulfur
Dissolve the crude unsaturated nitrile from Step 1 in ethanol.
Add elemental sulfur (1.1 eq) and morpholine (1.5 eq).
Heat the mixture to reflux (approx. 50-60 °C) for 1-2 hours. The reaction is often accompanied by the evolution of H₂S gas (perform in a well-ventilated fume hood).
Cool the reaction mixture to room temperature. The product often precipitates.
Collect the solid product by filtration, wash with cold ethanol, and dry to afford the desired 2-aminothiophene derivative.
Part II: Strategies for Lactam Ring Formation
With the aminothiophene precursor in hand, the next critical phase is the formation of the fused lactam ring. We present two authoritative and distinct strategies.
Strategy A: Acid-Catalyzed Cyclization of a 2-Aminothiophene Acetate
Mechanistic Insight: This is a classic lactamization approach, representing the intramolecular condensation of an amino acid derivative.[5][6] The synthesis of a γ-lactam (a 5-membered ring) is generally kinetically and thermodynamically favored over larger ring systems.[5] In this protocol, a strong Lewis acid, aluminum chloride (AlCl₃), is used to activate the ester carbonyl group of a 2-aminothiophene acetate, making it highly electrophilic and susceptible to nucleophilic attack by the adjacent 2-amino group.
Trustworthiness: This protocol requires strictly anhydrous conditions as AlCl₃ reacts violently with water, which would quench the catalyst and prevent the reaction.
To a solution of the starting 2-aminothiophene acetate (1.0 eq) in dry Dichloromethane (DCM), add triethylamine (3.0 eq).
Stir the solution at room temperature for 15 minutes.
Carefully add anhydrous aluminum chloride (AlCl₃) (0.9 eq) portion-wise, maintaining the temperature below 30 °C. An exothermic reaction may be observed.
Continue stirring at room temperature and monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into a brine solution and extract with DCM.
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using 20% ethyl acetate in hexane as eluent) to yield the pure thieno[2,3-b]pyrrol-5-one.
Strategy B: Convergent Synthesis via Rhodium-Catalyzed Rearrangement
Mechanistic Insight: This elegant strategy builds the lactam ring through a rhodium(II)-catalyzed reaction involving an α-diazo ketone precursor.[8] The Rh(II) catalyst facilitates the extrusion of N₂ from the diazo compound, generating a highly reactive rhodium carbene. This intermediate undergoes a Wolff rearrangement to form a ketene. The ketene is a powerful electrophile that is immediately trapped intramolecularly by the pendant amino group on the thiophene ring to form the γ-lactam in excellent yield.
Rh(II)-Catalyzed Wolff Rearrangement and Lactamization Cascade.
Protocol 2: Rh(II)-Catalyzed Synthesis of 5,6-Dihydro-4H-thieno[3,2-b]pyrrol-5-ones
Trustworthiness: This protocol involves diazo compounds, which can be explosive. Handle with care, use appropriate safety shields, and avoid grinding or heating the neat solids. The rhodium catalyst is sensitive and should be handled under an inert atmosphere if possible.
Step 1: Preparation of the α-Diazo-β-ketoester Precursor
This precursor is typically prepared from a corresponding thioaroylketene S,N-acetal, which is treated with Hg(OAc)₂ followed by an alkyl α-diazoacetate derivative.[8] This multi-step preparation requires specialized expertise and is detailed in the reference.
Step 2: Rh(II)-Catalyzed Cyclization
Dissolve the 3-(3-alkylamino-5-arylthieno-2-yl)-3-oxo-2-diazopropanoate precursor (1.0 eq) in dry benzene.
Add a catalytic amount of rhodium(II) acetate dimer [Rh₂(OAc)₄] (approx. 1-2 mol%).
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction by TLC, observing the disappearance of the diazo compound (often yellow) and the formation of the product. The reaction is typically complete within a few hours.
Cool the reaction to room temperature and concentrate under reduced pressure.
The crude product, which may be a mixture of the keto and enol forms of the lactam, can be purified by silica gel chromatography to afford the desired thieno[3,2-b]pyrrol-5-one.[8]
Low Yields in Gewald Reaction: This is often due to impure starting materials or incorrect stoichiometry of the base. Ensure the ketone is free of acidic impurities. The choice of base (morpholine, triethylamine, etc.) can significantly impact the reaction rate and outcome.
Incomplete Cyclization (Strategy A): If TLC analysis shows unreacted starting material, ensure the AlCl₃ is fresh and truly anhydrous. A slight excess of the Lewis acid or an increase in reaction time may be necessary. Overheating can lead to decomposition and the formation of polymeric material.[9]
Handling Diazo Compounds (Strategy B): Always work on a small scale initially. Use a blast shield. Avoid metal spatulas and ground-glass joints to minimize friction. Diazo compounds are light-sensitive and should be stored in the dark and cold.
Product Purification: Thienopyrrolones can exhibit moderate polarity. A gradient elution during column chromatography (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) is often effective for separating the product from less polar impurities.
Conclusion
The synthesis of thieno-fused γ-lactams is a critical endeavor for the development of new therapeutic agents. The choice of synthetic route depends heavily on the specific substitution pattern desired and the scale of the synthesis. The acid-catalyzed cyclization of a pre-formed 2-aminothiophene acetate offers a direct and cost-effective method suitable for many applications. For instances where maximum yield and efficiency in the final ring-closing step are paramount, and where the synthesis of a complex diazo precursor is feasible, the rhodium-catalyzed Wolff rearrangement provides an exceptionally powerful and high-yielding alternative. By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently access these valuable heterocyclic scaffolds.
References
Kakehi, A., et al. (2002). Novel Synthesis of 5,6-Dihydro-4H-thieno[3,2-b]pyrrol-5-ones via the Rhodium(II)-Catalyzed Reaction of 3-(3-Alkylamino-5-arylthieno-2-yl)-3-oxo-2-diazopropanoates.
Hart, C. J., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. bioRxiv. [Link]
Yadav, R., et al. (2023). Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. Communications Chemistry. [Link]
Matteson, D. S., & Snyder, H. R. (1957). A Practical Synthesis of Thieno[3,2-b]pyrrole. Journal of the American Chemical Society. [Link]
Journal of Chemistry Letters. (2021). Oxidative Lactamization of Amino Alcohols. Journal of Chemistry Letters. [Link]
Kumar, D., et al. (2021). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Chemical Papers. [Link]
Hart, C. J., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship, University of California. [Link]
Shishu, et al. (2009). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]
Application Notes and Protocols for the Functionalization of Nitrothiophene Scaffolds for Library Synthesis
Introduction: The Nitrothiophene Scaffold - A Privileged Motif in Drug Discovery The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile structural and ph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Nitrothiophene Scaffold - A Privileged Motif in Drug Discovery
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile structural and pharmacophoric properties.[1] Thiophene-containing molecules exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a nitro group onto the thiophene ring profoundly influences its chemical reactivity, rendering it an exceptionally versatile building block for the synthesis of diverse compound libraries. The potent electron-withdrawing nature of the nitro group activates the thiophene core towards a variety of chemical transformations, enabling the strategic introduction of a wide array of functional groups and the construction of complex heterocyclic systems.[4][5] This application note provides a comprehensive guide to the functionalization of nitrothiophene scaffolds, offering detailed protocols and mechanistic insights for key transformations amenable to library synthesis.
Core Strategies for Nitrothiophene Functionalization
The strategic diversification of nitrothiophene scaffolds can be broadly categorized into three main approaches, each offering unique advantages for library synthesis:
Nucleophilic Aromatic Substitution (SNAr): Capitalizing on the electron-deficient nature of the nitro-activated ring, SNAr reactions allow for the direct introduction of a wide range of nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.
Reduction of the Nitro Group and Subsequent Derivatization: The nitro group itself can be transformed into an amino group, which serves as a versatile handle for a host of secondary functionalization reactions.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone of nitrothiophene chemistry. The nitro group, when positioned ortho or para to a suitable leaving group (e.g., a halogen), strongly activates the ring towards nucleophilic attack. This activation facilitates the displacement of the leaving group by a diverse array of nucleophiles, including amines, thiols, and alkoxides.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is effectively delocalized by the electron-withdrawing nitro group. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the thiophene ring and yielding the substituted product.[6][7] The choice of a polar aprotic solvent, such as DMSO or DMF, is crucial as it can solvate the charged intermediate, thereby stabilizing it and accelerating the reaction.[4]
Protocol 1: General Procedure for SNAr with Amines
This protocol provides a general method for the reaction of halonitrothiophenes with primary and secondary amines.
Materials:
2-Bromo-5-nitrothiophene (or other suitable halonitrothiophene)
Primary or secondary amine (1.2 eq)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve the halonitrothiophene (1.0 eq) in DMF or DMSO to a concentration of approximately 0.2 M.
Add the amine (1.1 - 1.5 eq) to the solution.
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Nucleophile Type
Representative Examples
Typical Conditions
Expected Yield (%)
Primary Amines
Aniline, Benzylamine
K₂CO₃, DMF, 80 °C, 4-12 h
70-90
Secondary Amines
Morpholine, Piperidine
Et₃N, DMSO, 60 °C, 6-16 h
75-95
Thiols
Thiophenol, Benzyl mercaptan
K₂CO₃, DMF, RT, 2-6 h
80-98
Alkoxides
Sodium methoxide, Sodium ethoxide
Corresponding alcohol, RT, 1-4 h
85-99
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of nitrothiophene scaffolds. These reactions allow for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8] For nitrothiophene scaffolds, this reaction is typically employed to couple a bromo- or iodonitrothiophene with a variety of aryl or heteroaryl boronic acids or their esters.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[9][10]
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the carbon-halogen bond of the nitrothiophene, forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Materials:
2-Bromo-5-nitrothiophene (1.0 eq)
Arylboronic acid (1.1 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)
Cesium carbonate (Cs₂CO₃) (2.5 eq)
1,4-Dioxane and Water (4:1 mixture)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel
Procedure:
To a pressure flask, add 2-bromo-5-nitrothiophene (1.0 eq), the arylboronic acid (1.1 eq), and cesium carbonate (2.5 eq).[10]
Under an argon atmosphere, add the palladium catalyst and ligand.
Add the dioxane/water solvent mixture and sparge with argon for 10 minutes.
Seal the vessel and heat the reaction mixture to 100 °C overnight.
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite and wash with ethyl acetate.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate under reduced pressure and purify by flash column chromatography.
Boronic Acid
Catalyst/Ligand
Base
Solvent
Temp (°C)
Yield (%)
Phenylboronic acid
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane/H₂O
100
85-95
4-Methoxyphenylboronic acid
Pd(OAc)₂/SPhos
K₃PO₄
Toluene/H₂O
110
80-92
3-Pyridinylboronic acid
Pd₂(dba)₃/XPhos
K₂CO₃
THF/H₂O
80
75-88
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted nitrothiophenes.[11][12]
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the halonitrothiophene to a Pd(0) species, followed by transmetalation and reductive elimination.
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex.
Materials:
2-Iodo-5-nitrothiophene (1.0 eq)
Terminal alkyne (1.2 eq)
Pd(PPh₃)₂Cl₂ (0.03 eq)
Copper(I) iodide (CuI) (0.05 eq)
Triethylamine (Et₃N)
Tetrahydrofuran (THF)
Ethyl acetate
Saturated aqueous NH₄Cl
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel
Procedure:
To a Schlenk flask under an argon atmosphere, add 2-iodo-5-nitrothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
Add anhydrous THF and triethylamine.
Add the terminal alkyne (1.2 eq) dropwise.
Stir the reaction at room temperature until completion (monitored by TLC).
Quench the reaction with saturated aqueous NH₄Cl.
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Concentrate and purify by column chromatography.
Alkyne
Catalyst System
Base
Solvent
Temp
Yield (%)
Phenylacetylene
Pd(PPh₃)₂Cl₂/CuI
Et₃N
THF
RT
80-95
Trimethylsilylacetylene
Pd(dppf)Cl₂/CuI
Diisopropylamine
Toluene
60 °C
75-90
1-Hexyne
Pd(OAc)₂/PPh₃/CuI
Piperidine
DMF
RT
82-93
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides.[13] This reaction provides a direct route to N-functionalized nitrothiophenes.
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through:[13][14]
Oxidative Addition: A Pd(0) complex adds to the halonitrothiophene.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.
Materials:
2-Bromo-5-nitrothiophene (1.0 eq)
Amine (1.2 eq)
Pd₂(dba)₃ (0.01 eq)
XPhos or other biarylphosphine ligand (0.02 eq)
Sodium tert-butoxide (NaOtBu) (1.4 eq)
Anhydrous toluene
Ethyl acetate
Celite
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel
Procedure:
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and NaOtBu.
Add the 2-bromo-5-nitrothiophene and the amine.
Add anhydrous toluene and seal the tube.
Heat the reaction mixture at 80-110 °C for 4-24 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.[13]
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography.
Amine
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Morpholine
XPhos
NaOtBu
Toluene
100
88-97
Aniline
RuPhos
K₃PO₄
Dioxane
110
75-89
n-Butylamine
BrettPhos
LHMDS
THF
80
70-85
III. Reduction of the Nitro Group and Subsequent Derivatization
The nitro group is not merely an activating group but also a versatile functional handle. Its reduction to an amino group opens up a plethora of possibilities for further diversification, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems.
Chemoselective Reduction
A key challenge is the chemoselective reduction of the nitro group in the presence of other reducible functional groups that may have been introduced in previous steps.
Tin(II) chloride is a mild and effective reagent for the selective reduction of aromatic nitro groups.[15]
Materials:
Substituted nitrothiophene (1.0 eq)
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
Ethanol or Ethyl acetate
Saturated aqueous sodium bicarbonate (NaHCO₃)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the nitrothiophene in ethanol or ethyl acetate.
Add SnCl₂·2H₂O in one portion.
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until the pH is ~8.
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Concentrate to obtain the aminothiophene, which can often be used in the next step without further purification.
Substrate Functional Groups
Reducing Agent
Solvent
Conditions
Outcome
Ester, Amide
SnCl₂·2H₂O
EtOH
Reflux, 1-3 h
Selective nitro reduction
Aldehyde, Ketone
Fe/NH₄Cl
EtOH/H₂O
Reflux, 2-4 h
Selective nitro reduction
Halogen (Br, I)
H₂, Pd/C (low pressure)
MeOH
RT, 1-2 h
Nitro reduction, risk of dehalogenation
Application: Synthesis of Thieno[3,2-b]pyridines
Functionalized aminothiophenes are excellent precursors for the synthesis of fused heterocyclic systems with significant biological activity, such as thieno[3,2-b]pyridines.[16]
IV. Library Synthesis and Applications in Drug Discovery
The robust and versatile functionalization methods described herein are ideally suited for the parallel synthesis of nitrothiophene-based compound libraries.[17] By employing a common nitrothiophene starting material and a diverse set of building blocks (nucleophiles, boronic acids, alkynes, amines), large and structurally diverse libraries can be rapidly assembled.
This approach is highly valuable in fragment-based drug discovery (FBDD), where the nitrothiophene scaffold can serve as a core fragment to be elaborated with various substituents to probe the binding pockets of biological targets.[18][19] The ability to systematically modify the substitution pattern on the thiophene ring allows for the fine-tuning of physicochemical properties and the optimization of ligand-receptor interactions.
Conclusion
The nitrothiophene scaffold is a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The methodologies outlined in this application note, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction followed by derivatization, provide a robust toolkit for the functionalization of this privileged heterocyclic system. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to effectively leverage the unique reactivity of nitrothiophenes in their quest for novel bioactive molecules.
References
Benchchem. (n.d.).
Benchchem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
Chirik, P. J., et al. (2020). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF without transition metal catalysts, additives, or ligands. Tetrahedron Letters, 135, 154899.
Vaddamanu, M. K. (2018). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
Benchchem. (n.d.). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Chirik, P. J., et al. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA - Cardiff University.
Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496.
Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions.
Hazama, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3152-3166.
Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Irgashev, R. A., et al. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 2489-2497.
Irgashev, R. A., et al. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 2489-2497.
Nolan, S. P., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
Irgashev, R. A., et al. (2025). Assembly strategy for thieno[3,2- b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 2489-2497.
Irgashev, R. A., et al. (2024).
Chemistry LibreTexts. (2023, June 30).
Wu, J., et al. (2012). Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library.
Wang, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806.
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
Al-dujaili, A. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Monatshefte für Chemie-Chemical Monthly, 152(3), 243-264.
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Houghten, R. A. (2014). Parallel Synthesis and Library Design. In The Wiley Guide to Chemical Resources.
Ferreira, R. S., et al. (2021). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry, 45(29), 12973-12979.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Longdom Publishing. (2021, April 28). Editorial on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry.
de Graaf, C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry.
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
Chen, F., et al. (2024).
Müller, T. J. J. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 3475.
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II.
Gong, L., et al. (2012). Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β-Thiocyanatopropenals. Organic Letters, 14(21), 5452-5455.
Chemistry LibreTexts. (2025, February 2). 16.
Bollag, G., et al. (2012). A different library with scaffold-like compounds was utilized for screening kinase inhibitors. Journal of Medicinal Chemistry, 55(6), 2845-2855.
Gong, L., et al. (2012). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. Organic Letters, 14(21), 5452-5455.
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
Research and Reviews. (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Journal of Medicinal Chemistry.
Application Note: Microwave-Assisted Synthesis of Nitrothiophene Sulfides
) for Thiophene Functionalization[1] Executive Summary This guide details the protocol for the rapid synthesis of nitrothiophene sulfides via microwave-assisted Nucleophilic Aromatic Substitution ( ). Nitrothiophene sulf...
This guide details the protocol for the rapid synthesis of nitrothiophene sulfides via microwave-assisted Nucleophilic Aromatic Substitution (
). Nitrothiophene sulfides are critical pharmacophores in antibacterial (antitubercular), antifungal, and anticancer drug discovery.[1]
Traditional thermal reflux methods for these syntheses are often plagued by long reaction times (4–12 hours), noxious odors, and poor yields due to oxidative byproduct formation.[1] By leveraging dielectric heating , this protocol reduces reaction times to 5–15 minutes , improves yields by 15–30%, and minimizes solvent usage, aligning with Green Chemistry principles.[1]
Scientific Foundation & Mechanism
The Microwave Advantage: Dielectric Heating
Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) targets the reaction mixture directly through dipolar polarization and ionic conduction .
Dipolar Polarization: The polar solvent (e.g., DMF, DMSO, Ethanol) and the polar nitrothiophene substrate align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, uniform internal heating.
The "Specific Microwave Effect": In
reactions, the transition state is often more polar than the ground state. Microwave irradiation can selectively stabilize this transition state, lowering the activation energy () and accelerating the reaction beyond simple thermal effects.
Reaction Mechanism:
The synthesis relies on the electron-withdrawing nature of the nitro (
) group. The nitro group at the C3 or C5 position activates the thiophene ring, making the halogen at C2 susceptible to nucleophilic attack by the thiol.
Key Pathway:
Attack: The thiolate anion (generated in situ by the base) attacks the carbon bearing the halogen.
Intermediate: Formation of the resonance-stabilized Meisenheimer Complex .
Elimination: Re-aromatization of the thiophene ring via the loss of the halide leaving group.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the stabilization of the intermediate.
Caption: Reaction pathway showing base-mediated activation and microwave stabilization of the polar transition states.
Experimental Design & Optimization
Solvent and Base Selection
The choice of solvent is critical for microwave absorption (loss tangent,
).
Parameter
Recommended
Green Alternative
Why?
Solvent
DMF (Dimethylformamide)
Ethanol or Water
DMF has a high boiling point and excellent microwave absorption ().[1] Ethanol is eco-friendly but generates higher pressure.
Base
(Potassium Carbonate)
(Triethylamine)
Inorganic bases like are effective but require stirring. Organic bases are soluble but can be odorous.
Temp
100–120°C
80–100°C
High enough to overcome activation energy, low enough to prevent nitro-group decomposition.[1]
Time
5–15 min
10–20 min
Extended times (>20 min) in MW often lead to tar formation in sulfur chemistry.
Detailed Protocol: Synthesis of 2-(Alkyl/Arylthio)-3-nitrothiophenes[1]
Safety Warning: Nitro compounds can be thermally unstable. Never exceed the rated pressure of your microwave vessel. Always use a dedicated synthesis reactor with active pressure monitoring, not a domestic kitchen microwave.
Materials
Substrate: 2-Chloro-3-nitrothiophene (1.0 equiv)
Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv)[1]
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).[1]
Step-by-Step Workflow
Preparation:
In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloro-3-nitrothiophene (1.0 mmol) in DMF (3 mL).
Add the thiol (1.1 mmol). Note: If the thiol is a solid, add it directly. If liquid, add via micropipette.
Add
(1.5 mmol).
Seal the vial with a PTFE/silicone septum cap.
Irradiation:
Place the vial in the microwave cavity.
Method: Dynamic Control.
Temperature: Set to 120°C .
Hold Time:10 minutes .
Max Pressure: 250 psi (safety cutoff).
Power: High (up to 300W) to reach temperature quickly, then modulated to maintain it.[1]
Stirring: High speed (High viscosity slurries require vigorous stirring).
Work-up:
Cool the reaction to <50°C using compressed air (automatic in most reactors).
Pour the mixture into crushed ice (20 g).
Precipitation: The product usually precipitates as a yellow/orange solid.
Filtration: Filter the solid, wash copiously with water (to remove DMF and base), and dry.[1]
Alternative (if oil forms): Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over
, and evaporate.
Purification:
Recrystallization from Ethanol is usually sufficient.
If necessary, flash chromatography (Hexane:EtOAc 9:1).[1]
Workflow Diagram
Caption: Operational workflow for the microwave-assisted synthesis process.
Troubleshooting & Validation
Observation
Diagnosis
Corrective Action
Low Yield (<50%)
Incomplete conversion
Increase Temp to 140°C or Time to 20 min. Check base quality (wet is ineffective).
Dark/Tarry Product
Thermal decomposition
Reduce Temp to 100°C. Ensure inert atmosphere ( purge) before sealing.
Vial Over-pressure
Solvent vapor pressure or gas evolution
Switch to a lower vapor pressure solvent (e.g., DMSO) or reduce scale.[1]
Starting Material Remains
Nucleophile oxidation
Thiols can oxidize to disulfides. Add a reducing agent (e.g., traces) or use fresh thiol.[1]
References
Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link][1]
Roy, B., & Basu, B. (2026).[1] Recent Advances in the Microwave-Assisted Synthesis of Organic Sulfides and Disulfides of Biological Importance. Current Microwave Chemistry, 13. [Link]
Perreux, L., & Loupy, A. (2001).[1] A Tentative Rationalization of Microwave Effects in Organic Synthesis According to the Reaction Medium and Mechanistic Considerations. Tetrahedron, 57(45), 9199–9223.[1] [Link]
Dandia, A., et al. (2012).[1] Green and Chemoselective Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Microwave-Assisted Multi-Component Reaction in Water.[1] Green Chemistry Letters and Reviews, 5(3), 321-328.[1] [Link][1]
Polshettiwar, V., & Varma, R. S. (2008).[1] Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews, 37, 1546-1557.[1] [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #OX-S-PREV-001
Status: Open
Priority: Critical (Synthetic Failure Risk)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Matrix
The Core Problem: You need to oxidize a functional group (alcohol, aldehyde, alkene) on a thiophene derivative without oxidizing the sulfide (thioether) moiety to a sulfoxide (
) or sulfone ().
The Science: Sulfides are "soft" nucleophiles with high electron density on the sulfur lone pair. Most electrophilic oxidants (mCPBA, Peroxides) are kinetically faster at attacking this lone pair than they are at oxidizing a C-H or O-H bond. To win this battle, you must switch from electrophilic oxidants to coordination-based or sterically demanding oxidants, or physically mask the sulfur lone pair.
Diagnostic Matrix: Why did your reaction fail?
If you used...
And observed...
The likely cause was...
mCPBA /
Sulfoxide/Sulfone formation + Product
Electrophilic Overkill. Peracids attack the most electron-rich spot first (the Sulfur).
Swern ()
Complex mixture / Pummerer products
Temperature Failure. Above -60°C, the activated DMSO species can react with your sulfide side-chain.
Jones Reagent ()
Decomposition / Ring opening
Acid Sensitivity. Thiophenes are acid-sensitive; strong acid promotes polymerization or ring degradation.
KMnO4
Sulfone formation
Lack of Selectivity. Permanganate is too strong and non-selective for this scaffold.
Protocol Module A: Chemoselective Oxidation (The "Soft" Approach)
When you cannot afford extra protection steps, you must use an oxidant that is kinetically slow toward sulfides.
Option 1: IBX Oxidation (Recommended)
Mechanism: 2-Iodoxybenzoic acid (IBX) operates via a ligand exchange mechanism with the alcohol oxygen, rather than direct electrophilic attack. This makes it highly tolerant of sulfides.
Step-by-Step Protocol:
Preparation: Dissolve your thiophene-sulfide substrate (1.0 equiv) in DMSO (IBX is insoluble in most other solvents).
Note: If your product is hard to extract from DMSO, use a mixture of Fluorobenzene/DMSO (2:1).
Addition: Add IBX (1.1 – 1.3 equiv) in a single portion at room temperature (25°C).
Monitoring: Stir for 2–4 hours. Monitor by TLC. The sulfide should remain untouched.
Workup: Dilute with water and diethyl ether. Filter the white precipitate (Iodosobenzoic acid byproduct). Extract the aqueous layer.
Purification: Standard column chromatography.
Option 2: Parikh-Doering Oxidation
Mechanism: Uses
and DMSO.[1][2] Unlike Swern, this runs at to Room Temp and avoids the highly reactive chloro-sulfonium intermediates that attack sulfides.
Step-by-Step Protocol:
Setup: Dissolve substrate (1.0 equiv) in dry DCM and DMSO (2:1 ratio). Cool to 0°C.
Base: Add Triethylamine (
) (3.0 equiv). Stir for 5 mins.
Activation: Add
complex (2.0 equiv) in small portions (exothermic).
Reaction: Allow to warm to room temperature over 1 hour.
Quench: Add water. The sulfur in the thiophene side chain usually survives due to the mild nature of the ylide intermediate.
Protocol Module B: The "Borane Mask" (The Nuclear Option)
If chemoselective oxidants fail (or if you must use a strong oxidant like mCPBA for an alkene epoxidation elsewhere), you must protect the sulfide.
The Concept: Borane (
) acts as a Lewis Acid and forms a tight complex with the Sulfide (Lewis Base). This ties up the lone pair, making oxidation impossible.
Workflow Diagram: Borane Protection Cycle
Caption: The Borane "Masking" Strategy. By complexing the sulfur lone pair with BH3, it becomes inert to electrophilic oxidants.
Detailed Protocol:
Phase 1: Protection
Dissolve substrate in dry THF under Nitrogen/Argon.
Cool to 0°C.
Add
or (1.1 equiv).
Stir for 15–30 mins. Monitor TLC (The complex usually runs slightly less polar or streaks).
Do not work up. Proceed directly to oxidation if possible, or concentrate carefully (borane complexes can be stable, but avoid silica columns if possible as they can degrade).
Perform your required oxidation (e.g., epoxidation with mCPBA). The
bond prevents the sulfur from reacting.
Phase 3: Deprotection (Removal of Mask)
Method A (Gentle): Add excess Acetone or Methanol and reflux for 1–2 hours. The volatile
or species leaves the sulfide.
Method B (Fast): Add DABCO (1.5 equiv) or TMEDA . These amines bind Borane stronger than the sulfide does, stripping it off.
Workup with aqueous extraction.
Decision Support: Choosing Your Oxidant
Use this logic flow to select the correct reagent for your specific substrate.
Caption: Decision Matrix for oxidant selection based on functional group targets in sulfide-containing molecules.
FAQ: Thiophene-Specific Issues
Q: Can the thiophene ring sulfur itself oxidize?A: Yes, but it is much harder than an alkyl sulfide side chain. However, if you use harsh conditions (excess mCPBA, heat), you will form Thiophene S-oxide . This is disastrous; the S-oxide is not aromatic and acts as a diene, rapidly dimerizing or reacting with itself. Always keep oxidant stoichiometry precise (1.0–1.1 equiv).
Q: I used Swern oxidation and my product smells like rotten cabbage and the yield is 0%.A: You likely had a "Pummerer Rearrangement." If the temperature rose above -60°C during the addition of the sulfide substrate, the activated DMSO species reacted with your sulfide side chain instead of the alcohol. Switch to IBX or Parikh-Doering to avoid cryogenic restrictions.
Q: Can I use TEMPO/Bleach?A: Proceed with extreme caution. Bleach (NaOCl) is a strong oxidant for sulfides. While TEMPO is catalytic, the stoichiometric oxidant (bleach) will likely attack your sulfide before the TEMPO cycle finishes the alcohol. Avoid.
References
IBX Chemoselectivity: Frigerio, M., Santagostino, M., Sputore, S. (1999).[5] A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). Journal of Organic Chemistry.
Borane Protection Strategy: Kim, S., et al. (1984). Selective oxidation of sulfides to sulfoxides and sulfones via borane protection. Tetrahedron Letters.
Parikh-Doering Utility: Parikh, J. R., Doering, W. v. E. (1967).[6] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[7] Journal of the American Chemical Society.
Thiophene S-Oxide Instability: Raasch, M. S. (1980). Thiophene S-oxides.[8][9][10][11][12] Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing
Yields on Nitrothiophenes
Ticket ID: SNAR-THIO-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Low Conversion & Byproducts in Nitrothiophene Substitutions
Executive Summary: The Thiophene Paradox
Welcome to the Technical Support Center. You are likely here because your standard conditions for benzene derivatives are failing on your thiophene substrates.
The Core Problem: Thiophene is electron-rich (excess
-density), making it inherently resistant to nucleophilic attack compared to benzene. Even with a nitro group, the ring fights the incoming nucleophile. To improve yield, we must stop treating thiophenes like benzenes and optimize for the specific kinetics of the Meisenheimer Complex .
The Reactivity Matrix (Diagnostics)
Before altering your protocol, diagnose the failure mode using the "Element Effect" logic.
The "Element Effect" & Leaving Group Selection
User Complaint: "My reaction is stalled at 20% conversion even after 48 hours."
Root Cause: You are likely using a Bromine or Iodine leaving group (LG), assuming the weaker bond breaks faster. In
on thiophenes, bond breaking is NOT the rate-determining step (RDS) .
The Solution: Switch to Fluorine .
Mechanism: The RDS is the initial nucleophilic attack (formation of the Meisenheimer complex).
Why F works: Fluorine is highly electronegative. It inductively stabilizes the anionic transition state, lowering the activation energy (
) for the attack.
Data: Relative rates of
on 2-halo-5-nitrothiophenes often follow: .
Leaving Group (X)
Relative Rate ()
Bond Energy (C-X)
Primary Factor in
Fluorine (-F)
~300 - 3000
High (Strong bond)
Inductive Stabilization (Fast Attack)
Chlorine (-Cl)
1
Medium
Baseline
Bromine (-Br)
~0.8 - 1.2
Low
Weak stabilization
Iodine (-I)
< 0.5
Very Low
Steric hindrance / Poor stabilization
Regioselectivity & "Cine" Risks
User Complaint: "I isolated a product, but NMR shows the substitution happened at the wrong carbon."
Root Cause: Thiophenes are prone to cine-substitution (substitution at the adjacent carbon) or ring-opening if the nucleophile attacks C3 instead of C2.
Rule of Thumb: Nucleophilic attack at C2 (or C5) is much faster than C3 (or C4) due to better resonance stabilization of the negative charge by the nitro group.
Warning: If your LG is at C3 and the Nitro is at C2, steric crowding may force the nucleophile to attack C2 (displacing the Nitro group instead of the Halogen) or lead to ring opening.
Visualization: The Mechanism & Troubleshooting Logic
The Pathway (DOT Diagram)
The following diagram illustrates the critical Meisenheimer intermediate and the decision logic for optimization.
Caption: The
pathway on nitrothiophenes. Note that Step 1 (Attack) is the bottleneck. Optimization must focus on lowering the barrier to this step (e.g., using Fluorine or polar solvents).
Standard Operating Procedure (SOP)
Protocol ID: SOP-THIO-05
Applicability: Substitution of 2-halo-5-nitrothiophenes with secondary amines (e.g., morpholine, piperidine).
Step-by-Step Methodology
Solvent Selection: Use Acetonitrile (MeCN) or DMSO .
Why: These polar aprotic solvents solvate the cation (leaving the nucleophile "naked" and reactive) and stabilize the polar Meisenheimer transition state.
Avoid: Ethanol/Methanol (unless necessary), as they hydrogen bond to the nucleophile, reducing its reactivity.
Stoichiometry:
Substrate: 1.0 equiv.
Nucleophile: 2.2 equiv. (One to react, one to scavenge the H-X acid byproduct).
Start at 0°C . Thiophenes can polymerize exothermically.
Slowly warm to Room Temperature (RT).
Only heat to 50-60°C if conversion is <10% after 4 hours.
Reaction Monitoring:
Monitor by HPLC or TLC.
Look for: Disappearance of the UV-active nitrothiophene starting material.
Warning: A persistent intermediate spot might be the stable Meisenheimer complex (common in very electron-deficient systems). If seen, heat gently to force elimination.
Workup (The Sulfur Challenge)
Thiophene byproducts often form emulsions.
Dilute reaction mixture with EtOAc.
Wash 3x with water (to remove DMSO/DMF).
Critical Step: Wash with 1M HCl (to remove excess amine/nucleophile).
Dry over
and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use Phase Transfer Catalysis (PTC)?A: Yes. If you must use non-polar solvents (like Toluene) due to solubility issues, use TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (with potassium salts). This shuttles the nucleophile into the organic phase, often accelerating the rate by orders of magnitude.
Q: Why is my product turning into black tar?A: You likely triggered ring-opening decomposition. This happens if:
Temperature is too high (>80°C).
Strong reducing agents are present (nitrothiophenes are easily reduced).
The nucleophile attacked the sulfur atom (rare, but possible with "hard" nucleophiles like Grignards).
Fix: Lower the temperature and switch to a milder base (e.g., Carbonate instead of Hydride).
Q: I need to displace a Nitro group (Denitration), not a Halogen. Is this possible?A: Yes, but it requires the Nitro group to be in a "super-activated" position (e.g., 2,5-dinitrothiophene). The nitrite anion (
) is a poorer leaving group than halides. You will need higher temperatures and a large excess of nucleophile.
References
Spinelli, D., et al. (1982).[1] Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2.
Relevance: Foundational text on the kinetics and "element effect" in nitrothiophenes.[2]
Consiglio, G., et al. (1982).[1] Nucleophilic aromatic substitution of nitrothiophenes. Chemical Reviews.
Relevance: Comprehensive review of mechanism and side reactions.
D'Anna, F., et al. (2006).[3] Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry.
Relevance: Modern optimization using ionic liquids to acceler
Bunnett, J. F. (1951). The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society.
Relevance: The classic paper establishing why Fluorine is the superior leaving group in
.
solving solubility issues of nitrothiophene acids in aqueous buffers
Topic: Solving Solubility Issues of Nitrothiophene Acids in Aqueous Buffers Audience: Researchers, Scientists, and Drug Discovery Professionals Version: 2.0 (Current) Introduction: The Nitrothiophene Paradox Nitrothiophe...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solving Solubility Issues of Nitrothiophene Acids in Aqueous Buffers
Audience: Researchers, Scientists, and Drug Discovery Professionals
Version: 2.0 (Current)
Introduction: The Nitrothiophene Paradox
Nitrothiophene carboxylic acids (e.g., 5-nitrothiophene-2-carboxylic acid) present a classic "Janus-faced" physicochemical challenge in drug development. While the carboxylic acid moiety (
) suggests water solubility via ionization, the nitro-substituted thiophene ring introduces significant lipophilicity and planar stacking potential.
The Core Problem:
At standard physiological pH (7.4), these compounds are theoretically ionized. However, the high lattice energy driven by
stacking of the nitrothiophene core often overrides the solvation energy of the carboxylate anion, leading to "brick-dust" precipitation—especially during the rapid polarity shift from DMSO stock to aqueous buffer.
This guide provides mechanistic troubleshooting and validated protocols to overcome these barriers.
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the buffer."
) solvates the hydrophobic core. When a concentrated stock (e.g., 10 mM) is chemically "shocked" by rapid dilution into water (), the local solubility limit is exceeded before the molecules can disperse. This creates a supersaturated zone where nucleation occurs instantly.
Solution: The "Sub-Surface Injection" Technique
Do not pipette the stock onto the surface of the buffer.
Vortex the buffer rapidly to create a vortex cone.
Inject the DMSO stock directly into the center of the vortex (sub-surface).
Result: This maximizes the mass transfer rate, dispersing the DMSO molecules faster than the compound can nucleate.
Issue 2: "Solubility is fine at pH 7.4, but I need to run an assay at pH 5.0."
Diagnosis: Protonation-Driven Insolubility.
Mechanism: The
of 5-nitrothiophene-2-carboxylic acid is estimated between 2.8 and 3.2 due to the electron-withdrawing nitro group stabilizing the anion.
At pH 7.4:
is anionic (soluble).
At pH 5.0: You are approaching the
. According to the Henderson-Hasselbalch equation, significant amounts of the neutral (protonated) species exist. The neutral form has logP values , leading to aggregation.
Solution: Cyclodextrin Complexation
Standard cosolvents (DMSO) often fail at acidic pH for these chemotypes. Use Hydroxypropyl-
-cyclodextrin (HP--CD) .
Why: The hydrophobic nitrothiophene ring inserts into the CD cavity, shielding it from the aqueous environment, while the CD's hydroxyls maintain water solubility regardless of the acid's protonation state.
Protocol: Prepare the buffer with 10-20% (w/v) HP-
-CD before adding the compound.
Issue 3: "I see time-dependent precipitation (cloudiness after 30 mins)."
Diagnosis: Ostwald Ripening / Metastable Supersaturation.
Mechanism: You likely created a "metastable" solution. Small amorphous aggregates formed initially but remained suspended (invisible). Over time, these dissolve and redeposit onto larger, more stable crystalline particles, which eventually become visible precipitate.
Solution: Pre-Equilibrium Filtration
Prepare the solution at
concentration.
Incubate for 15 minutes.
Filter through a 0.22
m PVDF membrane (low binding) to remove nucleation seeds.
Dilute to
for the assay.
Decision Tree: Solubility Optimization
Caption: Systematic workflow for diagnosing and resolving nitrothiophene solubility failures based on pH and concentration parameters.
Quantitative Data: Solubility vs. pH
The following table illustrates the theoretical solubility shift for a generic nitrothiophene acid (
, Intrinsic Solubility ).
pH Condition
Ionization State
Theoretical Solubility ()
Recommended Additive
pH 1.2 (Stomach)
98% Neutral
~5
SGF + 1% Triton X-100
pH 3.0 ()
50% Neutral
~10
20% HP--CD
pH 5.0
99% Anionic
~500
None (usually stable)
pH 7.4 (Blood)
100% Anionic
None
Note: Data derived from Henderson-Hasselbalch approximation:
Use this to determine the "crash point" of your compound.
Preparation: Prepare a 10 mM stock solution of the nitrothiophene acid in anhydrous DMSO.
Aliquot: Place 190
of PBS (pH 7.4) into a UV-transparent 96-well plate.
Titration: Add DMSO stock in increasing increments (e.g., 0.5
, 1.0 , etc.) to different wells to achieve final concentrations of 10, 20, 50, 100 .
Critical: Keep final DMSO concentration
to avoid solvent effects masking true aqueous solubility.
Incubation: Shake at 500 rpm for 2 hours at room temperature.
Detection: Measure Absorbance at 620 nm (turbidity).
Baseline:
indicates solubility.
Precipitation: A spike in
indicates the solubility limit has been reached.
Protocol B: In-Situ Salt Formation
Use this if the free acid is stubborn even at neutral pH.
Selection: Nitrothiophene acids form stable salts with organic counter-ions like Tromethamine (Tris) or Meglumine . Avoid sodium (Na+) initially as sodium salts of aromatic acids can "salt out" via the common ion effect in saline buffers.
Prepare buffer containing 2 equivalents of Tris base (relative to the final compound concentration).
Dilute DMSO stock into the Tris-buffer. The excess organic base ensures immediate deprotonation and stabilization of the anionic species.
Mechanism of Action Diagram
Caption: Equilibrium dynamics showing how pH drives the transition from insoluble neutral aggregates to soluble anions.
References
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews.
Bergström, C. A., et al. (2016). "Accuracy of measured solubility of weak acids and bases in buffers: impact of pH errors." European Journal of Pharmaceutical Sciences.
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[5] Advanced Drug Delivery Reviews.
stability of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid under basic conditions
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid . Due to its unique electronic properties, this building block is notoriously sensitive to basic conditions. Below, you will find in-depth mechanistic explanations, troubleshooting workflows, and validated protocols to prevent compound degradation during your synthetic campaigns.
Part 1: Core Mechanistic FAQs
Q: Why does 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid rapidly degrade during basic workup or in the presence of strong bases?
A: The instability is driven by the synergistic electronic effects of the thiophene core and the C2-nitro group. The nitro group exerts a powerful electron-withdrawing effect (both inductive, -I, and mesomeric, -M), which severely depletes electron density from the aromatic ring. This renders the C3 and C5 positions highly electrophilic.
When exposed to nucleophilic bases (e.g., hydroxide from NaOH, or alkoxides), the nucleophile attacks the C3 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Because the sulfanylacetic acid moiety (–S–CH₂–COO⁻) is a relatively stable thiolate derivative, it acts as an excellent leaving group. This triggers an irreversible [1] reaction, cleaving the molecule into 2-nitrothiophen-3-ol (which exists as a phenolate in base) and thioglycolic acid. This reactivity profile is a hallmark of [2].
Caption: Logic of the SNAr degradation pathway at the C3 position.
Q: Are all bases problematic for this compound?
A: No. The degradation is strictly a nucleophilic attack, not a simple deprotonation. The carboxylic acid moiety (pKa ~3.5) will deprotonate rapidly in any base. The danger arises when the base is also a strong nucleophile (like OH⁻). Non-nucleophilic bases (like DIPEA or sterically hindered substituted pyridines) can safely deprotonate the carboxylic acid without attacking the thiophene ring.
Part 2: Quantitative Stability Data
To guide your reagent selection, the following table summarizes the stability of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid across various basic environments.
Condition / Reagent
pH Range
Nucleophilicity
Estimated Half-Life (t½) at 25°C
Recommendation
1.0 M NaOH (aq)
> 13.5
Very High
< 1 minute
DO NOT USE (Instant SNAr cleavage)
0.1 M K₂CO₃ (aq)
10.5 - 11.5
Moderate
~ 2 - 4 hours
Use with extreme caution / strictly at 0°C
Sat. NaHCO₃ (aq)
8.0 - 8.5
Low
> 24 hours
Safe for rapid biphasic workups (< 15 mins)
DIPEA / TEA (org)
N/A (Basic)
Very Low (Steric)
> 48 hours
RECOMMENDED for organic synthetic steps
Part 3: Troubleshooting Guide & Experimental Protocols
Issue: Complete loss of product mass during a saponification or basic aqueous extraction.
Root Cause: Nucleophilic cleavage of the C-S bond.
Solution: Implement the following self-validating, low-nucleophilicity workflow.
Caption: Workflow for mitigating base-mediated cleavage during synthesis.
This protocol is designed as a self-validating system to ensure the structural integrity of the thiophene core is maintained while manipulating the carboxylic acid.
Step 1: Temperature Control (Kinetic Suppression)
Chill the reaction mixture containing the target compound to 0–5 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the rate constant of the SNAr side-reaction, providing a wider operational window for workup.
Step 2: Quenching with a Weak Base
If neutralizing an acidic reaction, add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise while stirring vigorously.
Causality: NaHCO₃ provides sufficient basicity to deprotonate the carboxylic acid into its water-soluble carboxylate salt, but the bicarbonate ion is a poor nucleophile and will not readily form a Meisenheimer complex at the C3 position.
Step 3: Rapid Biphasic Extraction
Perform the biphasic extraction rapidly. Limit the contact time between the organic layer and the basic aqueous layer to less than 15 minutes. Use ethyl acetate or dichloromethane as the organic phase.
Step 4: Self-Validating LC-MS Analysis
Immediately sample the organic layer (or the re-acidified aqueous layer, depending on your target phase) for LC-MS analysis.
Positive Validation: Monitor for the presence of the desired intact mass [M-H]⁻ = 218 m/z in negative ion mode.
Negative Validation: Simultaneously scan for m/z 144/145 (corresponding to the 2-nitrothiophen-3-ol degradation product) and m/z 91 (thioglycolic acid). The absence of these peaks validates that the extraction was successful and no SNAr cleavage occurred.
Part 4: References
Mieczyslaw Makosza, Krzysztof Wojciechowski. "Nucleophilic Aromatic Substitution of Hydrogen as a Tool for the Synthesis of Indole and Quinoline Derivatives." Heterocycles, 2001, 54, 445. URL:[Link]
troubleshooting low reactivity of 3-halo-2-nitrothiophenes with thiols
Topic: Troubleshooting Reactivity with Thiols Ticket ID: SNAR-THIO-003 Status: Open Analyst: Senior Application Scientist Diagnostic Workflow Before modifying your reaction parameters, identify the specific failure mode...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting
Reactivity with Thiols
Ticket ID: SNAR-THIO-003
Status: Open
Analyst: Senior Application Scientist
Diagnostic Workflow
Before modifying your reaction parameters, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating failure modes in thiophene
reactions.
Mechanistic Insight: The "Why" and "How"
To fix the reaction, you must understand the specific constraints of the 3-halo-2-nitrothiophene system. Unlike benzene rings, thiophenes are electron-rich (nucleophilic), which generally makes them resistant to nucleophilic attack. However, the 2-nitro group acts as an "electron sink," activating the ring.
The Critical Intermediate: Meisenheimer Complex
The reaction does not happen in one step. It proceeds via an addition-elimination pathway.[1] The rate-determining step (RDS) is usually the formation of the Meisenheimer Complex (Intermediate B below).
Figure 2: The stepwise addition-elimination pathway. The stability of the Meisenheimer Complex determines the reaction rate.
Key Mechanistic Factors
The Halogen Effect (F vs. Br): In
reactions, Bromine is a better leaving group than Fluorine. In , this is reversed. Fluorine is highly electronegative, which lowers the energy of the LUMO and stabilizes the negative charge in the Meisenheimer complex, accelerating the rate-determining addition step [1].
Implication: If your 3-bromo substrate is unreactive, switching to 3-fluoro-2-nitrothiophene often solves the problem immediately.
The "Ortho" Steric Penalty: The 3-position is ortho to the bulky nitro group. A bulky thiol (e.g., tert-butyl thiol) may physically struggle to approach the ring carbon, regardless of electronic activation.
The Cesium Effect: Using Cesium Carbonate (
) in polar aprotic solvents (DMF/DMSO) creates "naked" thiolate anions. The large Cesium cation does not form tight ion pairs with the thiolate, significantly increasing nucleophilicity compared to Sodium or Potassium salts [2].
Troubleshooting FAQs
Q1: My starting material is untouched. I'm refluxing in THF with
. What's wrong?
A: You are likely facing an Activation Energy Barrier .
Solvent Mismatch: THF is not polar enough to stabilize the charged intermediate or sufficiently solvate the cation.
reactions on deactivated rings require Polar Aprotic Solvents (DMF, DMSO, NMP) to raise the ground state energy of the nucleophile.
Base Weakness: Triethylamine (
) may not fully deprotonate the thiol if the thiol's pKa is high, or the resulting ammonium salt might hydrogen-bond to the thiolate, reducing reactivity.
Action: Switch solvent to DMF or DMSO . Switch base to
.
Q2: I see the thiol disappearing, but I'm isolating the disulfide (R-S-S-R).
A: You have an Oxidation Issue , not a substitution issue.
Cause: Thiols are easily oxidized to disulfides by atmospheric oxygen in the presence of base. This reaction is often faster than the
on a crowded thiophene ring.
Action:
Degas all solvents by sparging with Argon/Nitrogen for 15 minutes.
Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the mixture, which keeps the thiol reduced without interfering with the
[3].
Q3: The reaction turns black/tarry, and yield is low.
A: The nitro-thiophene ring is sensitive to Base-Mediated Decomposition .
Cause: Strong bases or high temperatures can cause ring-opening or polymerization of nitro-thiophenes.
Action: Lower the temperature. If using
, switch to a milder inorganic base like . Ensure your solvent is dry; water can attack the nitro group or the ring.
Optimized Experimental Protocols
Protocol A: Standard Conditions (First Line of Defense)
Best for reactive thiols (e.g., thiophenol, alkyl thiols) and standard substrates.
Workup Note: DMSO is hard to remove. Dilute with water and extract 3x with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.
Protocol C: The "Nuclear Option" (Halex Exchange)
If the Bromide simply will not displace due to sterics/electronics, convert it to a Fluoride first.
React 3-bromo-2-nitrothiophene with anhydrous KF (or TBAF) in DMSO at 100 °C to generate 3-fluoro-2-nitrothiophene .
Isolate the Fluoro-intermediate (careful, likely volatile/irritant).
Subject the Fluoro-intermediate to Protocol A . The reaction rate will likely increase by orders of magnitude [4].
References
Bunnett, J. F., & Zahler, R. E. (1951).[2] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
Furst, L., & Narayanam, J. M. (2019). The "Cesium Effect" in Organic Synthesis: C-Heteroatom Bond Formation. Journal of Organic Chemistry. (General concept reference).
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol. Analytical Biochemistry, 273(1), 73-80. Link
Spinelli, D., Consiglio, G., & Noto, R. (1976). Nucleophilic heteroaromatic substitution. Kinetics of the reaction of some 3-bromo-2-nitrothiophenes with sodium benzenethiolate in methanol. Journal of the Chemical Society, Perkin Transactions 2, (11), 1495-1499. Link
Thioacetic Acid Synthesis & Purification: Technical Support Center
Welcome to the Technical Support Center for Thioacetic Acid (CH₃COSH) synthesis, purification, and handling. Thioacetic acid is a critical organosulfur reagent used extensively for introducing thiol groups (-SH) into org...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Thioacetic Acid (CH₃COSH) synthesis, purification, and handling. Thioacetic acid is a critical organosulfur reagent used extensively for introducing thiol groups (-SH) into organic molecules[1]. However, its synthesis and storage are notoriously plagued by byproduct formation, extreme malodor, and hydrolytic instability[2].
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, focusing on the mechanistic causality behind impurity formation and self-validating protocols for their removal.
Mechanistic Overview of Impurity Formation
The most common laboratory and industrial route to synthesize thioacetic acid involves the reaction of acetic anhydride with hydrogen sulfide (H₂S)[1]. While highly effective, this pathway inherently produces stoichiometric and side-reaction impurities that must be managed:
Acetic Acid (Stoichiometric Byproduct): The reaction of acetic anhydride with H₂S yields one equivalent of thioacetic acid and one equivalent of acetic acid[1]. Because acetic acid engages in extensive hydrogen bonding, it can be stubborn to separate entirely without precise fractional distillation.
Diacetyl Disulfide (Auto-oxidation Impurity): Thioacetic acid is highly susceptible to auto-oxidation triggered by ambient air and light[3]. The nucleophilic sulfur atom undergoes a radical coupling reaction, yielding diacetyl disulfide (CH₃C(O)S-SC(O)CH₃) and water. This degradation pathway is visually indicated when the normally colorless liquid turns intense yellow or amber[2].
Hydrogen Sulfide (Hydrolytic Degradation): If exposed to moisture, thioacetic acid hydrolyzes back into acetic acid and highly toxic H₂S gas[2].
Caption: Workflow of thioacetic acid synthesis, impurity formation pathways, and purification logic.
Troubleshooting & FAQs
Q1: My freshly synthesized thioacetic acid has a strong amber tint. What is the cause, and can I still use it?A1: A shift from colorless/pale yellow to an intense amber color indicates auto-oxidation and the presence of diacetyl disulfide[2]. For sensitive downstream applications (like enantio-selective additions or peptide synthesis), this impurity will lower your yield and introduce cross-reactivity. You must re-purify the reagent via fractional distillation under an inert atmosphere (Nitrogen or Argon) before use[2].
Q2: How do I completely separate acetic acid from thioacetic acid?A2: Because acetic acid is a stoichiometric byproduct of the acetic anhydride route[1], it is present in massive quantities in the crude mixture. Fortunately, there is a sufficient boiling point differential: thioacetic acid boils at ~88–91.5 °C[2], while acetic acid boils at 118 °C.
Causality Insight: Do not rush the distillation. If the heating mantle is set too high, the vapor pressure of acetic acid will cause it to co-distill. Use a long Vigreux column to increase theoretical plates and ensure a slow, controlled reflux ratio.
Q3: What is the safest way to quench distillation residues containing unreacted AcSH and H₂S?A3: Never dispose of thioacetic acid waste directly into aqueous waste streams, as the extreme stench will permeate the laboratory, and acidic conditions will liberate lethal H₂S gas[2].
Solution: Employ an oxidative quench. Slowly add the residues to a stirred, ice-cooled solution of sodium hypochlorite (bleach) or potassium permanganate[4]. This oxidizes the volatile thiols into odorless, water-soluble sulfonates and sulfates.
Quantitative Impurity Profiling
To successfully isolate thioacetic acid, you must understand the physical properties of the target and its surrounding impurities.
Protocol 1: Fractional Distillation of Thioacetic Acid
This protocol isolates pure thioacetic acid from acetic acid and diacetyl disulfide[2].
Materials:
Crude thioacetic acid mixture.
Dry distillation apparatus with a Vigreux column (minimum 20 cm).
Schlenk line (Nitrogen or Argon).
Oil bath or heating mantle with precise temperature control.
Step-by-Step Methodology:
System Purge: Assemble the distillation apparatus in a well-ventilated fume hood. Flush the entire system with Argon for 15 minutes to displace oxygen and prevent diacetyl disulfide formation[2].
Loading: Charge the round-bottom flask with the crude mixture and add inert boiling chips.
Heating: Gradually increase the heat. Maintain the oil bath at approximately 105–110 °C.
Fraction Collection: Discard the initial few drops (fore-run), which may contain dissolved H₂S. Collect the main fraction distilling strictly between 88 °C and 91.5 °C [2][6].
Termination: Stop the distillation when the head temperature begins to drop or rise sharply toward 118 °C (indicating acetic acid vapor).
Storage: Transfer the freshly distilled, colorless liquid to an amber glass bottle. Flush the headspace with Argon, seal tightly, and store at 4 °C[2].
Self-Validation Check: Take a 10 µL aliquot of the distillate and dissolve it in CDCl₃. Run a ¹H NMR spectrum. The protocol is successful if you observe a sharp singlet at δ 2.41 ppm [5] and a complete absence of a singlet at δ 2.10 ppm (acetic acid). If the 2.10 ppm peak is >1% relative integral, a second distillation is required.
Protocol 2: Oxidative Quenching of Thioacetic Acid Waste
This protocol ensures the safe destruction of malodorous and toxic sulfur byproducts[4].
Step-by-Step Methodology:
Preparation: In a large beaker inside the fume hood, prepare a 10% v/v aqueous solution of sodium hypochlorite (commercial bleach). Cool the beaker in an ice bath to 0–5 °C.
Quenching: Using a dropping funnel, add the thioacetic acid distillation residue (pot bottoms) dropwise into the vigorously stirred bleach solution.
Causality Insight: The reaction is highly exothermic. The low temperature prevents the volatilization of unreacted thioacetic acid before it can be oxidized.
Stirring: Allow the mixture to stir for 2 hours at room temperature to ensure complete oxidation of thiols to sulfonates.
Self-Validation Check: Carefully waft the air above the beaker. The complete absence of a thiol/skunk-like odor indicates a successful quench. Verify the pH is neutral to slightly basic (pH 7-9) using indicator paper before disposing of the aqueous waste in accordance with institutional EHS guidelines.
Technical Support Center: Light Sensitivity of Nitro-Substituted Heterocycles
This guide functions as a specialized Technical Support Center for researchers working with nitro-substituted heterocycles (e.g., nitroimidazoles, nitrofurans, nitropyridines). It synthesizes photochemical mechanisms wit...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with nitro-substituted heterocycles (e.g., nitroimidazoles, nitrofurans, nitropyridines). It synthesizes photochemical mechanisms with practical, field-proven handling protocols.
Why is my compound degrading?
Nitro-substituted heterocycles are not merely "unstable"; they are active photochemical entities. The nitro group (
) attached to an aromatic or heterocyclic ring acts as a chromophore that, upon absorbing UV or visible light (typically 300–450 nm), undergoes specific, irreversible transformations.
The Nitro-Nitrite Rearrangement
The primary failure mode is the nitro-to-nitrite rearrangement (often cited in the context of Chapman rearrangement or Barton reaction mechanisms).
Excitation: The ground state nitro compound absorbs a photon (
), entering an excited triplet state ().
Rearrangement: The nitro group isomerizes to a nitrite ester (
).
Cleavage: The weak O-N bond in the nitrite homolytically cleaves, generating a reactive alkoxy radical and a nitric oxide radical (
), or rearranges further into a nitroso () derivative.
Impact: This process alters the pharmacophore, leading to loss of biological potency and the formation of cytotoxic or interference-causing impurities (often deeply colored).[1]
Visualization: Degradation Pathway
Figure 1: The photochemical cascade from nitro-heterocycle to inactive degradation products.[2][3]
Diagnostic Troubleshooting
How do I know if light damage has occurred?
Use this diagnostic matrix to validate sample integrity.
Symptom
Technical Diagnosis
Verification Step
Color Shift (Yellow Brown/Red)
Formation of azo/azoxy dimers or nitroso-arene complexes.
UV-Vis: Check for bathochromic shift (new peak >450 nm).
LC-MS Signal: M-16
Loss of Oxygen. Reduction of Nitro () to Nitroso ().
Extract Ion Chromatogram (EIC): Look for peak co-eluting or slightly shifted.
LC-MS Signal: M-2
Oxidative dehydrogenation (common in dihydropyridines like Nifedipine).
Proton NMR: Loss of NH proton; aromatization of ring system.
Loss of Potency
Pharmacophore destruction. The nitro group is often critical for H-bonding or bioreduction.
Retest: Run assay in parallel with a fresh stock prepared in the dark.
Mitigation & Handling Protocols
Standard Operating Procedure (SOP) for Lab Handling
Protocol: Use Sodium Vapor Lamps (589 nm emission) or Red LED lights (>600 nm) for all weighing and dissolution steps.
Alternative: If specific lamps are unavailable, use Gold/Amber Fluorescent Tube Sleeves (cut-off <500 nm).
Verification: Place a strip of radiochromic film or a known sensitive standard (e.g., Nifedipine solution) on the bench. If it degrades within 1 hour, your shielding is insufficient.
B. Solubilization & Storage
Solid state is generally more stable than solution.
Glassware: Use Class A Amber volumetric flasks. If clear glass must be used, wrap entirely in aluminum foil before adding the compound.
Solvents: Avoid acetone or ethers if possible, as they can act as photosensitizers. Methanol/Ethanol are standard but can facilitate radical transfer; keep them cold.
Cold Storage: Store DMSO stocks at -20°C or -80°C. Low temperature reduces the quantum yield of the rearrangement reaction.
C. Experimental Workflow
Figure 2: Validated workflow to maintain compound integrity from storage to assay.
Frequently Asked Questions (FAQs)
Q: Can I use yellow pipette tips to protect my sample?A: No. Yellow pipette tips are designed for visual differentiation, not UV filtration. They do not block the 300–400 nm range effectively. You must perform liquid handling quickly or under red light.[4]
Q: My LC-MS shows a split peak for my nitro-compound. Is this degradation?A: It is highly likely. Nitro-heterocycles can degrade into their nitroso counterparts (
) or undergo ring oxidation () rapidly. If the peaks have identical masses but different retention times, check for atropisomerism (hindered rotation), but if the masses differ by 16 or 2 Da, it is photochemical damage.
Q: Is the degradation reversible?A: generally, no . The nitro-to-nitrite rearrangement and subsequent radical cleavage are irreversible chemical changes. You cannot "fix" the sample by putting it back in the dark; you must re-synthesize or repurchase fresh material.
Q: I need to run a 24-hour cell assay. How do I protect the cells?A:
Add the compound to the plate in a darkened biosafety cabinet.
Wrap the plate in foil immediately.
If the cells require light (e.g., photosynthetic organisms) or microscopy, this compound class may be unsuitable, or you must use a filter that blocks the excitation wavelength of the nitro group (<450 nm).
Q: Does pH affect light sensitivity?A: Yes. For many nitro-heterocycles (like nitroimidazoles), alkaline pH can accelerate photolytic degradation by stabilizing radical intermediates. Maintain a neutral or slightly acidic buffer (pH 6.0–7.0) if consistent with your biological assay.
References
Photochemical Mechanisms: Chapman, O. L., et al. "Photochemical Studies on 9-Nitroanthracene."[5] Journal of the American Chemical Society, vol. 88, no.[5] 23, 1966, pp. 5550–5554.[5] Link
Nifedipine Case Study: "Photodecomposition of nifedipine mechanism." ResearchGate, 2003. Link
Regulatory Guidelines: ICH Harmonised Tripartite Guideline.[6] "Photostability Testing of New Drug Substances and Products Q1B." European Medicines Agency, 1996. Link
Nitro-Nitrite Rearrangement: "A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2." Journal of Physical Chemistry Letters, 2024. Link
Handling Protocols: "Protection of Light Sensitive Products." PharmaGuideline. Link
Technical Guide: Mass Spectrometry Fragmentation of Nitrothiophene Sulfides
The following guide provides an advanced technical comparison of the mass spectrometry (MS) fragmentation patterns of nitrothiophene sulfides. It is designed for analytical chemists and medicinal chemists requiring struc...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an advanced technical comparison of the mass spectrometry (MS) fragmentation patterns of nitrothiophene sulfides. It is designed for analytical chemists and medicinal chemists requiring structural elucidation of thiophene-based pharmacophores.
Executive Summary & Structural Context
Nitrothiophene sulfides are critical intermediates in the synthesis of antibacterial agents, agrochemicals, and conducting polymers. Their structural elucidation via Mass Spectrometry (MS) presents a unique challenge: distinguishing between regioisomers (e.g., 2-nitro-3-sulfide vs. 3-nitro-2-sulfide ) and analyzing metabolic oxidation products (sulfoxides/sulfones).
This guide focuses on the mechanistic divergence between isomers, driven primarily by the "Ortho Effect"—a proximity-driven rearrangement that fundamentally alters the fragmentation pathway of vicinal substituted thiophenes compared to their non-vicinal counterparts.
Mechanistic Comparison: The Ortho Effect vs. Standard Cleavage
The defining feature in the MS analysis of nitrothiophene sulfides is the interaction between the nitro group oxygen and the adjacent sulfur atom. This interaction is binary: it is either geometrically permitted (Ortho) or forbidden (Meta/Para-like).
A. The Ortho-Isomer Pathway (Vicinal Substitution)
Configuration: 2-nitro-3-(alkylthio)thiophene or 3-nitro-2-(alkylthio)thiophene.
Primary Mechanism:Oxygen Transfer Rearrangement . Upon electron ionization (EI), the radical cation triggers a nucleophilic attack of the nitro oxygen onto the sulfide sulfur.
Diagnostic Fragments:
[M-17]⁺ (Loss of OH): The transferred oxygen abstracts a hydrogen (if alkyl group is present), leading to hydroxyl loss.
[M-30]⁺ (Loss of NO): Formation of a cyclic sulfoxide intermediate often results in the ejection of a neutral NO radical, leaving a sulfoxide/one-oxygen species.
[M-SO]⁺ / [M-SO₂]⁺: In cases of complete oxidation transfer, the sulfur moiety may be ejected as SO or SO₂.
B. The Non-Vicinal Pathway (Isolated Substitution)
Configuration: 2-nitro-4-(alkylthio)thiophene or 2-nitro-5-(alkylthio)thiophene.
Primary Mechanism:Radical Site Initiation (Standard) . The functional groups fragment independently due to lack of spatial proximity.
Diagnostic Fragments:
[M-46]⁺ (Loss of NO₂): The hallmark of nitro-aromatics. Without the ortho-stabilization, the C-N bond cleaves homolytically.
[M-R]⁺ (Alpha-Cleavage): Cleavage of the alkyl group attached to the sulfur.
[M-NO₂-CS]⁺: Sequential loss of the nitro group followed by thiophene ring degradation.
C. Visualization of the Ortho-Rearrangement Pathway
The following diagram illustrates the proposed oxygen-transfer mechanism specific to ortho-nitrothiophene sulfides.
Caption: Figure 1. Proposed mechanistic divergence for ortho-substituted nitrothiophene sulfides, highlighting the oxygen transfer leading to unique [M-NO] and [M-OH] fragments.
Comparative Data Profile
The following table summarizes the relative abundance of diagnostic ions expected in Electron Ionization (70 eV) mass spectra for isomeric nitrothienyl sulfides.
Diagnostic Feature
Ortho-Isomer (e.g., 2-nitro-3-sulfide)
Meta-Like Isomer (e.g., 2-nitro-5-sulfide)
Mechanistic Cause
Molecular Ion (M⁺)
Moderate Intensity
High Intensity
Ortho-isomers are less stable due to reactive rearrangement.
[M - 17] (OH loss)
Prominent / Diagnostic
Absent / Negligible
Ortho-effect: Oxygen transfer to S, then H-abstraction.
[M - 30] (NO loss)
High Abundance
Low / Moderate
Formation of stable sulfoxide intermediate via rearrangement.
[M - 46] (NO₂ loss)
Moderate
Base Peak (Often)
Direct C-N cleavage is the lowest energy path for non-ortho.
[M - 33] (SH loss)
Variable
Rare
Proximity allows H-transfer to S followed by SH loss.
To replicate these fragmentation patterns and ensure spectral reproducibility, the following protocol is recommended. This workflow minimizes thermal degradation, which can mimic fragmentation in the ion source.
Phase 1: Sample Preparation
Solvent: Dissolve 1 mg of the nitrothiophene sulfide in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol if transesterification or nucleophilic attack is a concern.
Concentration: Dilute to 10 ppm for GC-MS or 1 ppm for LC-MS.
Phase 2: GC-MS Acquisition (Preferred for Structural Fingerprinting)
Instrument: Single Quadrupole Mass Spectrometer with EI Source.
Inlet Temperature: 250°C (Note: If thermal degradation is suspected, lower to 200°C and use a cold on-column injection).
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
Carrier Gas: Helium at 1.0 mL/min constant flow.[1]
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 5 min.
Ion Source: Electron Ionization (EI) at 70 eV .
Why 70 eV? Standardizes spectra for library comparison and maximizes diagnostic fragment abundance.
Phase 3: Data Interpretation
Check M⁺: Confirm the molecular ion. Odd nominal mass indicates an odd number of nitrogens (Nitrogen Rule).[1]
Scan for [M-17]: If [M-17] is >10% relative abundance, assign Ortho-substitution .
Scan for [M-46]: If [M-46] is the base peak and [M-17] is absent, assign Meta/Para-substitution .
References
NIST Mass Spectrometry Data Center. (2023). Thiophene, 2-nitro- Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]
Bowie, J. H., et al. (1966). Studies in mass spectrometry.[2][3][4][5][6][7][8][9][10] Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact. Journal of the Chemical Society B. Retrieved from [Link]
Martens, D. F., et al. (1979). Electron impact induced fragmentations of 2‐(2‐nitroanilino)thiophens and Di(2‐nitrophenyl)sulphides. Organic Mass Spectrometry. Retrieved from [Link]
Thiophene vs. Phenyl Thioacetic Acid Bioisosteres: A Comprehensive Comparison Guide
Executive Summary Bioisosterism is a fundamental strategy in rational drug design, utilized to optimize pharmacodynamics, improve metabolic stability, and fine-tune physicochemical properties. The interchange between a p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bioisosterism is a fundamental strategy in rational drug design, utilized to optimize pharmacodynamics, improve metabolic stability, and fine-tune physicochemical properties. The interchange between a phenyl ring and a thiophene ring within thioacetic acid-containing scaffolds is a classic and highly effective bioisosteric replacement. Thioacetic acid derivatives (R-S-CH₂-COOH) are critical pharmacophores in metalloenzyme inhibitors (such as enkephalinase inhibitors)[1], anti-apoptotic protein inhibitors (e.g., Mcl-1)[2], and various metabolic modulators.
This guide provides an objective, data-driven comparison of phenyl vs. thiophene thioacetic acid bioisosteres, detailing the mechanistic rationale behind their selection, comparative physicochemical data, and standardized experimental protocols for their synthesis and evaluation.
Mechanistic Rationale: Why Substitute Phenyl with Thiophene?
As a Senior Application Scientist, it is crucial to understand that replacing a 6-membered hydrocarbon ring (phenyl) with a 5-membered sulfur-containing heterocycle (thiophene) is not merely a structural tweak; it fundamentally alters the micro-environment of the molecule. The causality behind this choice rests on three pillars:
Electronic Distribution and Polarizability: The sulfur atom in thiophene possesses d-orbitals and a large van der Waals radius, leading to significantly higher polarizability compared to a purely hydrocarbon phenyl ring[3]. This enhanced polarizability allows the thiophene ring to engage in stronger dispersion forces and specific sulfur-aromatic (S-π) interactions within hydrophobic target pockets (e.g., the S1' subsite of Neprilysin).
Steric Trajectory: While thiophene is sterically classified as a classical isostere of benzene, its 5-membered geometry alters the exit vector of the attached thioacetic acid moiety. The C-S-C bond angle in thiophene (~92°) differs from the C-C-C angle in benzene (120°), which can subtly shift the positioning of the terminal carboxylic acid, optimizing hydrogen bonding with target residues.
Metabolic Shunting: Phenyl rings are highly susceptible to para-hydroxylation by Cytochrome P450 enzymes. Substituting the phenyl ring with a thiophene can block this primary metabolic liability, effectively increasing the biological half-life of the compound.
Comparative Data Analysis
The following table summarizes the objective differences between phenylthioacetic acid and thiophenethioacetic acid derivatives, synthesizing typical experimental outcomes observed in target-binding assays[1][2].
Property / Parameter
Phenylthioacetic Acid Derivative
Thiophenethioacetic Acid Derivative
Mechanistic Impact
Ring Size / Type
6-membered hydrocarbon
5-membered heterocycle
Alters vector trajectory of the thioacetic acid group.
Aromatic Surface Area
~ 77 Ų
~ 68 Ų
Thiophene occupies slightly less volume, reducing steric clashes.
Lipophilicity (CLogP)
Baseline (e.g., 2.5)
Slightly lower (e.g., 2.2)
Thiophene improves aqueous solubility while maintaining permeability.
Target Affinity (K_i)
3.56 ± 0.45 μM (Mcl-1)
3.10 ± 0.38 μM (Mcl-1)
Isosteric replacement maintains or slightly enhances binding[2].
Metabolic Liability
High (CYP450 para-oxidation)
Moderate (S-oxidation possible)
Shifts metabolic clearance pathways.
Bioisosteric Evaluation Workflow
To systematically compare these bioisosteres, researchers must employ a parallel workflow that minimizes experimental bias. The diagram below maps the logical progression from scaffold selection to lead optimization.
Workflow for parallel synthesis and evaluation of phenyl vs thiophene bioisosteres.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and analytical choices is explicitly stated to guide drug development professionals.
Protocol 1: Parallel Synthesis of Arylthioacetic Acids
Causality Check: To ensure an unbiased comparison, both the thiophenol and thiophenethiol precursors must be subjected to identical S-alkylation conditions. We utilize mild base (K₂CO₃) rather than strong bases (like NaH) to prevent disulfide formation. Furthermore, biphasic LiOH hydrolysis is chosen over acidic hydrolysis to prevent the oxidation of the sensitive thioether linkage into a sulfoxide[3].
Step-by-Step Methodology:
S-Alkylation: Dissolve 1.0 mmol of the starting thiol (thiophenol or 2-thiophenethiol) in 5 mL of anhydrous DMF.
Add 1.5 mmol of anhydrous K₂CO₃ and stir for 15 minutes at room temperature to generate the thiolate anion.
Dropwise, add 1.1 mmol of methyl bromoacetate. Stir the reaction for 4 hours at room temperature.
Quench with water and extract with ethyl acetate (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the methyl arylthioacetate intermediate.
Hydrolysis: Dissolve the intermediate in a 3:1 mixture of THF:H₂O (4 mL).
Add 2.0 equivalents of LiOH·H₂O. Stir vigorously at room temperature for 2 hours. Self-Validation: Monitor by TLC; the disappearance of the higher Rf ester spot confirms complete conversion.
Acidify the aqueous layer to pH 2 using 1M HCl, extract with dichloromethane, dry, and evaporate to isolate the pure phenylthioacetic acid or thiophenethioacetic acid.
Causality Check: Why use SPR over standard endpoint enzymatic assays? SPR provides real-time binding kinetics (
, ). This is critical because replacing a phenyl ring with a highly polarizable thiophene often alters the target residence time () due to differences in solvation energy, even if the steady-state affinity () appears identical in an endpoint assay.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target protein (e.g., Mcl-1 or NEP) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of ~2000 Response Units (RU) to ensure a high signal-to-noise ratio.
Analyte Preparation: Prepare a 10 mM stock of the synthesized thioacetic acid bioisosteres in 100% DMSO. Dilute into the running buffer (e.g., PBS with 0.05% Tween-20) to a final DMSO concentration of 5%. Note: Exact DMSO matching between the running buffer and analyte is mandatory to prevent bulk refractive index shifts.
Kinetic Injection: Inject the bioisosteres over the functionalized and reference flow cells at a flow rate of 30 μL/min. Use a concentration series (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 μM).
Dissociation & Regeneration: Allow a 300-second dissociation phase. If the baseline does not return to zero, utilize a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
), dissociation rate (), and overall affinity ().
References
Sulfur Chemistry[1st ed.
New Orally Active Dual Enkephalinase Inhibitors (DENKIs)
HPLC Method Development & Comparison Guide: 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid
This guide provides an in-depth technical analysis of the HPLC retention behavior of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8).[1] Given the compound's specific physicochemical properties—an acidic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the HPLC retention behavior of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8).[1] Given the compound's specific physicochemical properties—an acidic tail, a sulfur linkage, and a nitro-substituted thiophene ring—this guide compares the performance of standard C18 stationary phases against alternative phenyl-based chemistries to optimize retention, peak shape, and resolution.
Executive Summary
2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid is a polar, acidic intermediate often utilized in the synthesis of thiophene-based pharmaceuticals.[1] Its retention time (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is highly sensitive to mobile phase pH due to the carboxylic acid moiety ().
This guide compares two primary chromatographic approaches:
The Standard: C18 (Octadecyl) Stationary Phase under acidic conditions.[1]
The Alternative: Phenyl-Hexyl Stationary Phase for enhanced selectivity.[1]
Key Finding: While C18 provides reliable hydrophobic retention, Phenyl-Hexyl phases offer superior resolution for nitro-substituted aromatics due to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
interactions, often shifting retention times and improving separation from non-nitrated impurities.
Part 1: Physicochemical Profile & Retention Mechanism
To control the retention time of this molecule, one must understand the three forces driving its interaction with the column:
Hydrophobic Interaction: The thiophene ring and thioether linkage provide moderate lipophilicity.[1]
Ionization Suppression: The acetic acid tail must be protonated (neutral) to interact with the stationary phase.[1] At neutral pH, the molecule becomes anionic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Electron Interaction: The nitro group () is strongly electron-withdrawing, creating an electron-deficient aromatic system that interacts uniquely with phenyl-based columns.
Comparative Performance Data
Estimated retention behavior based on QSRR (Quantitative Structure-Retention Relationships) and analog data [1, 2].[1]
): Must be to ensure separation from the solvent front.
Part 3: Mechanism of Action & Decision Logic
The following diagram illustrates the decision pathway for optimizing the separation of 2-[(2-nitrothiophen-3-yl)sulfanyl]acetic acid, highlighting the critical role of pH and stationary phase selection.
Caption: Decision tree for optimizing retention. Acidic pH is mandatory to prevent void elution.[1] Phenyl phases offer alternative selectivity.
Part 4: Troubleshooting & Optimization
Peak Tailing
Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica surface.[1]
Solution: Ensure the column is "end-capped" (e.g., "Eclipse Plus" or "Luna C18(2)").[1] If tailing persists, increase buffer concentration (e.g., use 20mM Phosphate buffer pH 2.5 instead of Formic Acid) [3].[1]
Retention Shifts
Cause: Temperature fluctuations affecting the ionization equilibrium or hydrophobic interaction.[1]
Solution: Thermostat the column compartment to 30°C ± 1°C . Do not run at ambient temperature.
Separation from Impurities
Scenario: If separating the target compound from non-nitrated thiophene byproducts.[1]
Recommendation: Switch to the Phenyl-Hexyl column.[1] The nitro group on the target molecule will interact strongly with the phenyl ring of the stationary phase, increasing its retention relative to the non-nitrated impurities, thereby increasing resolution (
) [1].
References
National Center for Biotechnology Information (NCBI). (2018).[1] Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound. PubChem Compound Summary. Available at: [Link][1]
SIELC Technologies. (2024).[1] Separation of Thiophene Derivatives on Mixed-Mode Columns. Available at: [Link][1]
validating purity of thiophene acetic acids using elemental analysis
Validating the Purity of Thiophene Acetic Acids: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques Thiophene acetic acids (TAAs), specifically 2-thiopheneacetic acid (CAS 1918-77-0), are indispensable h...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Purity of Thiophene Acetic Acids: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques
Thiophene acetic acids (TAAs), specifically 2-thiopheneacetic acid (CAS 1918-77-0), are indispensable heterocyclic building blocks in medicinal chemistry. They serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid, broad-spectrum cephalosporin antibiotics (e.g., cefoxitin), and various cardiovascular agents[1][2]. Because these molecules are introduced early in synthetic pipelines, any uncharacterized impurities—such as residual inorganic salts, retained solvents, or structural isomers—can propagate through subsequent reactions, derailing costly drug development campaigns.
To ensure scientific integrity, researchers must employ self-validating analytical systems. This guide objectively compares Elemental Analysis (EA)—specifically CHNS combustion analysis—against High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR), providing the theoretical grounding and experimental protocols necessary for rigorous purity validation.
The Analytical Landscape: Comparative Performance
While chromatography is the default for many labs, it is not an absolute method. Purity assessment requires orthogonal techniques that do not share the same mechanistic blind spots[3][4].
Elemental Analysis (CHNS): Operates on the absolute law of conservation of mass. It determines the exact mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur. If a sample contains an inorganic salt (which lacks C, H, N, S), the experimental mass fractions will drop proportionally, immediately flagging the impurity[5].
Quantitative NMR (qNMR): Measures the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule, calibrated against a certified internal standard[6][7].
HPLC-UV: Separates compounds based on polarity and detects them via UV absorption. It is highly sensitive but relies entirely on the chromophoric properties of the analyte. It cannot detect non-UV-active impurities (like inorganic salts or water) and only provides relative purity (Area %) unless a highly pure reference standard is available.
Quantitative Data Comparison
Parameter
Elemental Analysis (CHNS)
Quantitative NMR (qHNMR)
HPLC-UV
Purity Metric
Absolute (Mass Fraction %)
Absolute (w/w %)
Relative (Area %)
Accuracy Standard
±0.4% of theoretical value
±1.0 - 2.0%
Method dependent
Detection Principle
Combustion & Thermal Conductivity
Nuclear Magnetic Resonance
UV Extinction Coefficient
Blind Spots
Cannot identify specific structural isomers
Misses non-protonated impurities (salts)
Misses non-UV active impurities
Sample Recovery
Destructive (0% recovery)
Non-destructive (100% recovery)
Non-destructive (if preparative)
Reference Standard
General calibrator (e.g., Sulfanilamide)
Internal standard (e.g., Maleic acid)
Target-specific reference standard
Causality: Why Elemental Analysis is a Self-Validating System
The American Chemical Society (ACS) and leading chemistry journals mandate that the experimental CHNS values of a new compound must fall within ±0.4% of the calculated theoretical values to confirm >95% analytical purity[8][9][10].
This ±0.4% threshold is not arbitrary; it is a mathematically derived boundary that leaves no room for "hidden" mass. The EA workflow is a self-validating chain of causality:
Flash Combustion: The sample is dropped into a furnace at ~1000°C in an oxygen-rich environment. The tin capsule containing the sample acts as a catalyst, creating a localized exothermic flash that spikes the temperature to ~1800°C. This extreme heat is required to completely cleave the robust aromatic thiophene ring.
Stoichiometric Conversion: Carbon is converted exclusively to CO₂, Hydrogen to H₂O, and Sulfur to SO₂.
Reduction & Separation: The gases pass over a copper reduction column to remove excess O₂. They are then separated via gas chromatography (GC).
Absolute Detection: A Thermal Conductivity Detector (TCD) measures the gases. Because the system is calibrated with a known standard, the signal is directly proportional to the absolute mass of the elements.
If a 2-thiopheneacetic acid sample (Theoretical: C 50.69%, H 4.25%, S 22.55%) retains even 2% water by weight from the purification process, the experimental Hydrogen and Oxygen values will artificially inflate, pushing the Carbon and Sulfur values outside the acceptable ±0.4% window, thus failing the batch[8][9].
Experimental Protocols
Protocol A: CHNS Elemental Analysis of 2-Thiopheneacetic Acid
Objective: Validate that the synthesized TAA meets the ACS ±0.4% purity threshold.
Desiccation (Critical Step): Dry the synthesized 2-thiopheneacetic acid in a vacuum oven at 40°C for 24 hours. Causality: TAAs can form hydrogen bonds with ambient moisture. Retained water will skew the hydrogen mass fraction and cause a false-negative purity result[8].
Calibration: Run a blank tin capsule to establish a baseline. Calibrate the elemental analyzer using 1.0–2.0 mg of a certified reference material containing C, H, N, and S (e.g., Sulfanilamide).
Sample Preparation: Accurately weigh 1.500 mg (± 0.001 mg) of the dried TAA into a combustible tin capsule using a microbalance. Fold and crimp the capsule tightly to exclude atmospheric air.
Combustion & Analysis: Load the capsule into the autosampler. Initiate the flash combustion sequence at 1000°C with an oxygen flow rate of 250 mL/min.
Data Interpretation: Compare the TCD output against the theoretical values of C₆H₆O₂S.
Protocol B: Orthogonal Validation via Quantitative ¹H-NMR (qHNMR)
Objective: Confirm structural integrity and absolute purity without relying on combustion.
Standard Selection: Select an internal standard (IS) that is highly pure, soluble in the same solvent as TAA, and has NMR signals that do not overlap with the TAA signals (e.g., Maleic acid).
Sample Preparation: Accurately co-weigh ~10.0 mg of TAA and ~5.0 mg of the IS into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.
Acquisition: Transfer to an NMR tube. Acquire the ¹H-NMR spectrum using a 90° pulse angle, a long relaxation delay (D1 ≥ 5 × T₁, typically 30-60 seconds) to ensure complete longitudinal relaxation, and at least 64 scans for a high signal-to-noise ratio[3][7].
Integration & Calculation: Integrate the IS peak and a distinct TAA peak (e.g., the methylene protons at ~3.8 ppm). Calculate the absolute purity (w/w %) using the qNMR formula based on the integral ratios, number of protons, and molecular weights[6].
Purity Validation Workflow
The following diagram illustrates the logical routing of a synthesized TAA batch through orthogonal validation systems to ensure no single analytical blind spot compromises the drug development pipeline.
Caption: Orthogonal workflow for validating the absolute and relative purity of thiophene acetic acids.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
CN105906604B - A kind of synthetic method of 2 thiophene acetic acid
Source: Google Patents
URL
How NMR Enhances Chemical Analysis Accuracy?
Source: Creative Biostructure
URL:[Link]
An International Study Evaluating Elemental Analysis
Source: PMC - NIH / ACS Central Science
URL:[Link]
Selenazolyl-hydrazones as Novel Selective MAO Inhibitors With Antiproliferative and Antioxidant Activities
Source: Frontiers in Chemistry
URL:[Link]
A Comparative Guide to the Crystal Structure Analysis of Nitrothiophene Carboxylic Acids: From Experimental Elucidation to Computational Insight
Introduction Nitrothiophene carboxylic acids represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. Their rigid, aromatic scaffold combined with t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Nitrothiophene carboxylic acids represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. Their rigid, aromatic scaffold combined with the versatile hydrogen-bonding capabilities of the carboxylic acid group and the electron-withdrawing nature of the nitro group makes them valuable building blocks for novel pharmaceuticals and functional materials. For instance, 5-nitrothiophene-2-carboxylic acid is a key intermediate in the synthesis of Raltitrexed, an antimetabolite drug used in cancer chemotherapy[1].
The solid-state structure of these molecules is paramount as it governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are decisive factors in drug development. Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a common phenomenon that can profoundly alter these properties. Therefore, a thorough understanding and comparative analysis of their crystal structures are not merely academic exercises but essential components of rational drug design and materials engineering.
This guide provides an in-depth comparison of the principles and techniques used to analyze the crystal structures of nitrothiophene carboxylic acids. We will explore the supramolecular interactions that dictate their crystal packing, present a detailed case study, and provide robust experimental and computational protocols to empower researchers in this field.
Section 1: The Supramolecular Landscape of Nitrothiophene Carboxylic Acids
The crystal structure of an organic molecule is a complex interplay of intermolecular forces. In nitrothiophene carboxylic acids, the packing architecture is primarily directed by three key functional components: the carboxylic acid group, the nitro group, and the thiophene ring.
Carboxylic Acid Group: This is the most powerful hydrogen-bond donor and acceptor. In the absence of other strongly interacting species (like a basic co-former), carboxylic acids overwhelmingly tend to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This classic interaction is described by the graph-set notation R²₂(8) and is one of the most robust and predictable synthons in crystal engineering[2][3].
Nitro Group: The oxygen atoms of the nitro group are effective hydrogen-bond acceptors. While weaker than the carbonyl oxygen of the carboxylic acid, they frequently participate in weaker C-H···O interactions, which play a crucial role in consolidating the three-dimensional crystal packing[2][4].
Thiophene Ring: The aromatic π-system of the thiophene ring can engage in π-π stacking interactions, further stabilizing the crystal lattice. Additionally, the sulfur heteroatom can act as a weak hydrogen-bond acceptor.
The interplay between these groups, and how their relative positions change between isomers (e.g., 5-nitro vs. 4-nitro), dictates the final crystal structure and creates the potential for polymorphism.
Section 2: A Comparative Case Study: The Structure of Pyridinium 5-Nitrothiophene-2-carboxylate
While crystal structures for the free acid forms of many nitrothiophene carboxylic acid isomers are not publicly available, the structure of Pyridinium 5-nitrothiophene-2-carboxylate provides an excellent and instructive example of how the crystallization environment can fundamentally alter the expected supramolecular assembly[1].
Instead of the anticipated acid-acid dimer, crystallization in the presence of pyridine—a base—leads to a proton transfer from the carboxylic acid to the pyridine nitrogen. This creates a salt, and the primary intermolecular interaction becomes a strong, charge-assisted N⁺-H···O⁻ hydrogen bond between the pyridinium cation and the carboxylate anion. These ions are then linked into a two-dimensional network by additional C-H···O hydrogen bonds involving the thiophene ring hydrogens and the oxygen atoms of the nitro and carboxylate groups[1].
This case study critically demonstrates that while the R²₂(8) homodimer is a highly probable synthon for a free carboxylic acid, it can be readily disrupted by a competing base, leading to a completely different, salt-based crystal structure. This principle is fundamental in the field of pharmaceutical co-crystallization, where the goal is to systematically modify the solid-state form of an active pharmaceutical ingredient (API).
Comparative Crystallographic Data
The table below summarizes the crystallographic data for Pyridinium 5-nitrothiophene-2-carboxylate, which serves as our primary experimental reference. A direct comparison awaits the successful crystallization and analysis of other isomers.
Section 3: Methodologies for Crystal Structure Analysis
A comprehensive analysis of crystal structures combines rigorous experimental techniques with powerful computational methods to provide a complete picture of the solid state.
Part A: Experimental Protocol for Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[5][6][7] The workflow is a multi-step process requiring precision and careful observation.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Step-by-Step Methodology:
Synthesis and Purification:
Synthesize the target nitrothiophene carboxylic acid isomer using established literature methods.[8]
Causality: Purity is critical. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization or chromatography is often necessary.
Crystal Growth:
The goal is to grow single crystals of suitable size (typically 0.1-0.3 mm) and quality (optically clear, no fractures).[6]
Protocol (Slow Evaporation):
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., pyridine, ethanol, acetone) to near saturation in a clean vial.
Cover the vial with a cap containing small perforations or with parafilm pierced by a needle.
Leave the solution undisturbed in a vibration-free environment at a constant temperature.
Causality: Slow solvent evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects. Rapid precipitation leads to polycrystalline powder, which is unsuitable for SC-XRD.
Crystal Selection and Mounting:
Under a microscope, select a well-formed, transparent crystal.
Mount the crystal on a glass fiber or a nylon loop using a minimal amount of non-diffracting adhesive (e.g., epoxy or viscous oil).[7]
Data Collection:
Center the mounted crystal on a single-crystal diffractometer (e.g., a Bruker APEX II CCD).
X-rays (commonly from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by the detector.[5]
Causality: A complete dataset requires collecting reflections from all possible crystal orientations. Low temperatures (e.g., 100 K) are often used to reduce thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.
Structure Solution and Refinement:
The collected data (reflection intensities and positions) are processed. The "phase problem" is solved using software like SHELXS or Olex2, which use direct methods to generate an initial electron density map and atomic model.[1]
This initial model is then refined using a full-matrix least-squares method with software like SHELXL.[1] This process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction data.
The final structure is validated using tools like CheckCIF to ensure it is chemically sensible and meets crystallographic quality standards.
Part B: Computational Analysis for Deeper Insight
Computational methods do not replace experimental data but provide invaluable complementary information about the system's electronic properties and the nature of the intermolecular forces.
Caption: Synergy between experimental XRD and computational analyses.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of the molecules.[9]
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule. Red regions (negative potential) indicate likely hydrogen-bond acceptors (like the oxygen atoms), while blue regions (positive potential) indicate donors (like the carboxylic acid hydrogen). This helps rationalize the observed hydrogen-bonding patterns.[10]
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and stability.[11]
Hirshfeld Surface Analysis: This technique provides a unique way to visualize and quantify intermolecular interactions within a crystal.[9][10][12]
The Hirshfeld surface is mapped around a molecule, and the color coding (typically a d_norm map) highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, representing the most significant interactions like strong hydrogen bonds.
The analysis also generates 2D "fingerprint plots," which summarize all intermolecular contacts and quantify their relative contributions to the crystal packing (e.g., O···H contacts contribute 16.8%, H···H contacts contribute 39.7%, etc.).[10]
Conclusion and Comparative Outlook
The analysis of Pyridinium 5-nitrothiophene-2-carboxylate demonstrates the power of combining experimental and computational techniques to understand the solid-state structure of nitrothiophene carboxylic acids. It highlights how the presence of a co-former (pyridine) can override the expected carboxylic acid dimer synthon in favor of salt formation[1].
This guide provides the foundational methodologies for researchers to pursue further investigations. Key comparative questions remain to be answered:
What is the crystal structure of the free 5-nitrothiophene-2-carboxylic acid? Does it form the canonical R²₂(8) dimer?
How does the crystal packing change as the nitro group is moved to the 4- or 3-positions? Does this introduce new intermolecular contacts or lead to polymorphism?
Can co-crystals be designed with other molecules to systematically alter the solid-state properties for pharmaceutical applications?
Answering these questions through the rigorous application of the described XRD and computational workflows will provide a deeper understanding of this important class of compounds, paving the way for the rational design of new drugs and materials with tailored solid-state properties.
References
Gao, W., Gu, M., & Xu, J. (2010). Pyridinium 5-nitrothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1687. [Link]
Gajendran, J., Jagadeesan, G., & Srinivasan, G. (2021). Synthesis, crystal structure, density functional theory, Hirshfeld surface analysis and molecular docking studies of 2-(2-phenylanthracen-9-yl)thiophene derivatives. Indian Journal of Chemistry - Section B, 60(3), 450-461. [Link]
Gajendran, J., Jagadeesan, G., & Srinivasan, G. (2021). Synthesis, crystal structure, density functional theory, Hirshfeld surface analysis and molecular docking studies of 2-(2-phenylanthracen-9-yl)thiophene derivatives. NISCAIR Online Periodicals Repository. [Link]
El-Gazzar, A. B. A., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of Molecular Structure, 1268, 133714. [Link]
Smith, G., Wermuth, U. D., & Healy, P. C. (2014). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 70(Pt 10), 996–1002. [Link]
Ben Hassen, R., et al. (2019). Crystal structure, Hirshfeld surface analysis and DFT studies of 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1880–1886. [Link]
Al-Zahem, A. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11213–11227. [Link]
ResearchGate. (n.d.). The crystal structure of (I) displays the classic (8) carboxylic acid... [Image]. ResearchGate. [Link]
Fun, H. K., Boonnak, N., & Chantrapromma, S. (2011). Single Crystal X ray Structural Determination of Natural Products. AIP Conference Proceedings, 1349, 110-113. [Link]
Zhang, Y., et al. (2022). Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. ResearchGate. [Link]
Martin, A., & Boldyreva, E. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]
Ferguson, G., et al. (1999). Conformational preferences in 2-nitrophenylthiolates: interplay between intra- and intermolecular forces; structures of (E)-1-(4-methyl-2-nitrobenzenethiolato)-2-phenylethene, S-(2-nitrophenyl)benzenecarbothiolate and 1-(2-nitrophenylthio)-2,5-pyrrolidinedione. Acta Crystallographica Section B: Structural Science, 55(4), 646-655. [Link]
Desiraju, G. R. (1997). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (16), 1475-1482. [Link]
Operational and Disposal Protocol: 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic Acid
Here is the comprehensive operational and logistical guide for the proper handling and disposal of 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid, designed for drug development professionals and laboratory safety officers...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive operational and logistical guide for the proper handling and disposal of 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid, designed for drug development professionals and laboratory safety officers.
As a Senior Application Scientist, I approach chemical waste not merely as an end-step, but as a critical phase of the experimental lifecycle. 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid (CAS: 77151-59-8) is a heteroatom-rich organic compound featuring a thiophene ring, a thioether linkage, a nitro group, and a carboxylic acid. This specific structural profile dictates its environmental fate and necessitates strict adherence to professional Environmental Health and Safety (EHS) disposal protocols [1].
Mechanistic Causality in Disposal Strategy
Understanding why we dispose of this compound in a specific manner ensures protocol adherence and prevents dangerous downstream reactions:
Heteroatom Content (Sulfur & Nitrogen): Upon thermal destruction, the thioether and nitro groups will generate sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, DIY neutralization or standard trash disposal is strictly prohibited. The compound must be routed to a licensed high-temperature incinerator equipped with alkaline scrubbers to neutralize these acidic combustion gases [2].
Aqueous Toxicity: Nitroaromatics and thiophene derivatives frequently exhibit acute aquatic toxicity. The carboxylic acid moiety makes the compound partially soluble in aqueous bases, meaning improper drain disposal risks severe environmental contamination and violations of the Clean Water Act (CWA) [3].
Acidic Nature: As a carboxylic acid, it can react exothermically with strong bases and must be segregated from cyanide or sulfide salts to prevent the accidental generation of toxic gases (HCN or H2S) in the waste stream.
Waste Segregation Matrix
To maintain a self-validating safety system, waste must be segregated at the point of generation. Summarized below is the compatibility matrix for 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid.
Waste Stream Category
Compatibility
Rationale & Operational Note
Non-Halogenated Organics
Primary Choice
Best for S/N-containing organics. Ensure the container is clearly marked "Contains Sulfur and Nitrogen" for the EHS incineration contractor.
Aqueous Acidic Waste
Conditional
Only if the compound is dissolved in a dilute aqueous acid during an extraction. Must not exceed 5% organic content.
Halogenated Organics
Sub-optimal
Safe, but increases disposal costs unnecessarily. Use only if the compound is dissolved in solvents like DCM or Chloroform.
Cyanide/Sulfide Waste
Strictly Incompatible
The acidic proton can trigger the release of lethal HCN or H2S gas. Keep entirely separate.
Strong Oxidizers
Strictly Incompatible
The thioether is easily oxidized to a sulfoxide/sulfone; mixing with concentrated oxidizers (e.g., Nitric acid, Peroxides) risks thermal runaway.
Step-by-Step Logistical Disposal Workflow
This methodology outlines the operational steps for researchers managing this compound in a Satellite Accumulation Area (SAA) prior to EHS pickup.
Step 1: Point-of-Generation Preparation
Ensure you are operating within a certified chemical fume hood while handling the neat powder or concentrated solutions.
Select a chemically compatible waste receptacle (typically High-Density Polyethylene - HDPE, or glass). Do not use metal containers, as the acidic nature of the compound may cause slow corrosion over time.
Step 2: Containerization and SAA Integration
Transfer the waste (solid or solvent-dissolved) into the designated Non-Halogenated Organic Waste container.
Immediately cap the container. Under Resource Conservation and Recovery Act (RCRA) guidelines, waste containers must remain closed at all times except when actively adding waste [2].
Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.
Step 3: Manifesting and Labeling
Attach a standardized Hazardous Waste tag.
Explicitly list "2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid" on the manifest. Avoid using abbreviations or internal lab codes.
Check the boxes for "Toxic" and "Corrosive/Irritant" (due to the acid group).
Add a specific note for the EHS team: "Notice: Compound contains high molar ratio of Sulfur and Nitrogen." This ensures the EHS contractor routes it to an incinerator with proper flue-gas desulfurization (FGD) scrubbers.
Step 4: EHS Transfer
Once the container reaches 90% capacity, or the SAA time limit (typically 9-12 months depending on local jurisdiction) is reached, submit a pickup request to your institutional EHS department.
Do not transport the waste across public hallways yourself; allow trained EHS personnel to transfer it to the Central Accumulation Area (CAA).
Waste Lifecycle Visualization
The following diagram maps the logical flow of the compound from the laboratory bench to final destruction, highlighting the critical safety checkpoints.
Figure 1: Lifecycle and proper EHS routing for sulfur/nitrogen-containing organic acid waste.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste (RCRA) Regulations. [Link]
American Chemical Society (ACS). (2024). Chemical Safety in the Laboratory. ACS Committee on Chemical Safety. [Link]
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